1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone
Descripción
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Propiedades
Fórmula molecular |
C20H32O10 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1,4,7,14,17,20-hexaoxacyclohexacosane-8,13,21,26-tetrone |
InChI |
InChI=1S/C20H32O10/c21-17-5-1-2-6-18(22)28-14-10-26-12-16-30-20(24)8-4-3-7-19(23)29-15-11-25-9-13-27-17/h1-16H2 |
Clave InChI |
JQOORQVBSBLOEP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)OCCOCCOC(=O)CCCCC(=O)OCCOCCOC(=O)C1 |
Origen del producto |
United States |
Synthesis and Characterization of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone: A Template-Directed Macrocyclization Approach
Executive Summary
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone (CAS: 314254-68-7) is a 26-membered macrocyclic tetralactone[1]. Structurally, it is the cyclic dimer of diethylene glycol (DEG) and adipic acid. While traditionally recognized as a non-intentionally added substance (NIAS) and cyclic oligomer byproduct migrating from polyurethane adhesives and biodegradable food packaging[2], this macrocycle has garnered significant attention as a critical analytical standard for ultra-high performance liquid chromatography coupled to ion mobility mass spectrometry (UPLC-IMS-MS)[2].
As a Senior Application Scientist, I frequently encounter the synthetic challenge of generating medium-to-large macrocycles. Direct esterification overwhelmingly favors linear polycondensation due to the high entropic penalty of ring closure. This whitepaper details a highly specific, field-proven methodology to override this entropic barrier using a covalent tin-template strategy, ensuring high-yield synthesis of the target tetrone.
Mechanistic Rationale: The Covalent Tin Template
To synthesize a 26-membered ring, we must manipulate the reaction trajectory to favor intramolecular cyclization over intermolecular chain extension. Simply mixing diethylene glycol and adipoyl chloride under standard conditions yields linear poly(diethylene glycol adipate)[3].
To bypass this, we employ a covalent template-directed synthesis pioneered by Shanzer et al.[4]. The causality behind this approach lies in the pre-organization of the acyclic diol. By reacting DEG with dibutyltin oxide, we form a rigid, cyclic dibutylstannylene acetal (a stannoxane intermediate). This intermediate effectively "locks" the oxygen nucleophiles into a constrained geometry. When adipoyl chloride is introduced, the stannoxane template orchestrates a kinetically controlled bimolecular condensation. The tin atom acts as a transient bridge, aligning the reactive centers and yielding the 26-membered macrocyclic tetralactone while suppressing linear polymerization[5].
Reaction Pathway & Mechanistic Divergence
Caption: Mechanistic divergence: Template-directed macrocyclization vs. linear polycondensation.
Experimental Protocols
Self-Validating System Note: The protocols below are designed with intrinsic physical checkpoints. For instance, the use of a Dean-Stark apparatus in Step 1 physically validates the quantitative formation of the intermediate by measuring the exact stoichiometric release of water.
Step 1: Preparation of the Stannoxane Intermediate
-
Reagent Preparation: Rigorously dry diethylene glycol (1.0 eq) over molecular sieves. Ensure dibutyltin oxide (1.0 eq) is stored under argon.
-
Setup: Suspend dibutyltin oxide in an anhydrous toluene solution of DEG (0.1 M) within a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Reaction Execution: Reflux the mixture at 110°C. The initially cloudy suspension will clarify into a homogeneous solution as the stannoxane forms.
-
Validation: Continue refluxing until the theoretical stoichiometric volume of water is collected in the Dean-Stark trap (typically 2–4 hours).
-
Isolation: Remove the toluene under reduced pressure to yield the stannoxane intermediate as a viscous oil, which is used immediately in the next step to prevent ambient moisture degradation.
Step 2: Template-Directed Macrocyclization
-
High-Dilution Setup: Dissolve the stannoxane intermediate in anhydrous dichloromethane (DCM) to achieve a high-dilution concentration (≤ 0.01 M). This extreme dilution is a critical secondary measure to further suppress intermolecular collisions.
-
Electrophile Addition: Cool the solution to 0°C under an inert argon atmosphere. Dissolve freshly distilled adipoyl chloride (1.0 eq) in a small volume of DCM and add it dropwise over 2 hours using a precision syringe pump.
-
Template Cleavage: Allow the reaction to warm to room temperature and stir for an additional 12 hours. As the macrocycle forms, the tin template is concurrently cleaved, yielding dibutyltin dichloride as a byproduct[4].
Step 3: Isolation and Purification
-
Quenching: Terminate the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Extraction: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Chromatography: Purify the crude residue via flash column chromatography (silica gel). Elute with a gradient of ethyl acetate/hexane to separate the 26-membered tetralactone from linear oligomers and the tin byproduct.
Analytical Characterization & Data Presentation
To ensure trustworthiness and ease of comparison for analytical chemists utilizing this compound as a UPLC-IMS-MS standard, the expected quantitative and physicochemical data for the synthesized macrocycle are summarized below.
| Property / Parameter | Value / Description | Reference Context |
| IUPAC Name | 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone | [1] |
| CAS Registry Number | 314254-68-7 | [1] |
| Chemical Formula | C₂₀H₃₂O₁₀ | [1] |
| Molecular Weight | 432.46 g/mol | [1] |
| Exact Mass[M+H]⁺ | 433.2074 Da | Calculated standard |
| Primary Application | NIAS analytical standard, UPLC-IMS-MS calibration | [2][3] |
| Diagnostic MS Fragments | m/z 111, 129 (adipate-derived cyclic oligoesters) | [6] |
Conclusion
The targeted synthesis of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone exemplifies the power of covalent template-directed chemistry. By utilizing a dibutyltin oxide template, researchers can effectively override the entropic barriers of macrocyclization, converting a reaction that would normally yield linear polyester precursors into a highly selective pathway for the 26-membered cyclic dimer. This protocol is essential for generating the high-purity analytical standards required in modern food safety, packaging migration studies, and advanced mass spectrometry.
References
- 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone CAS#: 314254-68-7 Source: ChemicalBook URL
- Source: PubMed (NIH)
- Migrating components in a polyurethane laminating adhesive identified using gas chromatography/mass spectrometry Source: ResearchGate URL
- Low (A) and high energy spectra (B) of the cyclic oligomer...
- Publications | Prof.
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
- 1. 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone CAS#: 314254-68-7 [m.chemicalbook.com]
- 2. Ultra-high performance liquid chromatography coupled to ion mobility quadrupole time-of-flight mass spectrometry for the identification of non-volatile compounds migrating from 'natural' dishes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Publications | Prof. Abraham Shanzer [weizmann.ac.il]
- 6. researchgate.net [researchgate.net]
Formation and Mitigation of Cyclic Oligomers in Polyurethane Polymerization: A Technical Guide for Biomedical and Pharmaceutical Applications
As a Senior Application Scientist, I frequently encounter the hidden complexities of polyurethane (PU) step-growth polymerization. While the primary objective is to achieve high-molecular-weight linear or cross-linked networks, a ubiquitous and often detrimental side reaction occurs: the formation of cyclic oligomers. For researchers in biomedical engineering and drug development, these non-functionalized cyclic species represent a critical quality attribute (CQA) failure. They act as leachable impurities that can compromise the mechanical integrity of implants, alter the release kinetics of drug delivery systems (DDS), and introduce severe toxicological risks.
This guide dissects the mechanistic origins of cyclic oligomers, outlines their toxicological impact, and establishes field-proven analytical and synthetic workflows to detect and mitigate their presence.
Mechanistic Foundations of Cyclic Oligomer Formation
In step-growth polymerization, the reaction between diisocyanates (e.g., MDI, TDI) and polyols (e.g., PTMEG, polyester diols) is governed by a strict kinetic competition between intermolecular chain extension and intramolecular cyclization.
Historically, the 1 has been the cornerstone for understanding this phenomenon, positing that the probability of ring formation is inversely proportional to the fractional power of the chain length, and heavily dependent on high dilution[1]. The theory introduced the concept of a "critical monomer concentration" above which cyclization supposedly ceases. However, recent empirical evidence has exposed critical flaws in the JS theory. Advanced mass spectrometry studies demonstrate that end-to-end cyclization occurs persistently even in bulk polymerizations (high concentration), proving that reversible step-growth polymerizations will thermodynamically drive toward cyclic architectures if pushed to 100% conversion[1],[2].
Cyclic oligomers form via two primary mechanisms:
-
End-to-End Cyclization : The terminal isocyanate and hydroxyl groups of a single growing chain react with each other. This is kinetically favored in highly flexible soft segments (like polyethers or polyesters) where the chain ends can easily meet.
-
Back-biting (Transesterification/Transurethanation) : An active chain end attacks a urethane or ester linkage within its own backbone, cleaving the chain and expelling a cyclic species.
Reaction pathways showing the competition between linear chain extension and cyclization.
Biomedical & Toxicological Implications
Unlike linear oligomers, cyclic oligomers lack reactive end groups (hydroxyls or isocyanates). Consequently, they cannot be covalently "locked" into the polyurethane matrix during the curing process[3]. In a biomedical context—such as in indwelling catheters, pacemaker leads, or sustained-release drug matrices—these unbound cyclic species migrate to the polymer surface (a phenomenon known as "blooming") and leach into surrounding physiological tissues[4].
Toxicologically, cyclic polyester and polyurethane oligomers are frequently categorized under 5 using the Threshold of Toxicological Concern (TTC) approach[5]. This classification indicates a structure that permits no strong initial presumption of safety, implying potential significant toxicity with a strict human exposure threshold of just 90 µ g/person/day [6]. Recent in vivo studies utilizing zebrafish embryo bioassays have demonstrated that leached cyclic oligomers from polycaprolactone (PCL) and polyurethane matrices can induce acute toxicity and mortality at concentrations as low as 1 µg/mL, drastically challenging the assumed biological inertness of these polymers[7],[8].
Table 1: Physicochemical and Toxicological Profiling of PU Oligomers
| Oligomer Type | End Groups | Matrix Integration | Cramer Toxicity Class | TTC Limit (µ g/day ) | Primary Risk in Biomedical Use |
| Linear Oligomers | -OH, -NCO | High (Covalently bound) | Class I (Low) | 1800 | Minimal; acts as structural backbone. |
| Cyclic Oligomers | None | Zero (Unbound migrant) | Class III (High) | 90 | Leaching, acute cytotoxicity, blooming. |
Analytical Workflows for Detection and Quantification
The gold standard for characterizing cyclic oligomers in polyurethanes is9[9]. Traditional Gel Permeation Chromatography (GPC) often struggles to differentiate cyclic from linear species of similar hydrodynamic volume. MALDI-TOF MS, however, operates as a "soft" ionization technique, imparting minimal internal energy and thereby preventing the fragmentation that would confound structural assignment[9].
Because cyclic oligomers lack terminal end groups, their exact mass will exhibit a specific mass defect compared to their linear counterparts. MALDI typically produces singly charged ions, allowing for direct and unambiguous mass-to-charge (m/z) interpretation[9].
MALDI-TOF MS analytical workflow for detecting cyclic oligomers in PU samples.
Step-by-Step Methodology: MALDI-TOF MS Analysis of PU Cyclic Oligomers
-
Sample Extraction : Mince the polyurethane sample (e.g., 100 mg of a DDS matrix) and extract in 5 mL of LC-MS grade Tetrahydrofuran (THF) for 24 hours at room temperature to selectively dissolve unbound cyclic migrants[10].
-
Matrix Preparation : Prepare a matrix solution of Dithranol (1,8-dihydroxyanthrone) at 20 mg/mL in THF. Dithranol is explicitly chosen as it provides the highest signal intensity and reproducibility for polyurethane soft blocks[11].
-
Cationization Agent : Prepare a solution of Silver Trifluoroacetate (AgTFA) or Sodium Chloride (NaCl) at 1 mg/mL in THF to promote the formation of stable [M+Ag]+ or [M+Na]+ adducts.
-
Spotting : Mix the polymer extract, matrix, and cationization agent in a 1:10:1 volumetric ratio. Spot 1 µL of this ternary mixture onto a stainless-steel MALDI target plate and allow it to co-crystallize under ambient conditions.
-
Data Acquisition : Operate the MALDI-TOF mass spectrometer in positive ion reflectron mode. Calibrate externally using a standard peptide or PEG mixture.
-
Spectral Interpretation : Identify cyclic species by calculating the mass difference. For example, a linear poly(butylene adipate) soft block will have a mass of [n×200]+Mendgroups+Mcation , whereas the cyclic counterpart will appear exactly at [n×200]+Mcation [9].
Mitigation Strategies in Polymer Synthesis
To ensure the safety and efficacy of biomedical polyurethanes, the formation of cyclic oligomers must be suppressed or remediated. One of the most effective, field-proven methodologies involves the chemoenzymatic treatment of the polyol precursors.
Enzymes, specifically lipases like Candida antarctica Lipase B (commercially available as Novozyme® 435), can be utilized to selectively ring-open and degrade cyclic polyester oligomers into linear, hydroxyl-terminated chains that can subsequently participate in the polyurethane network[12],[4].
Step-by-Step Methodology: Enzymatic Reduction of Cyclic Oligomers in Polyols
-
Polyol Synthesis : Synthesize the polyester polyol (e.g., poly(tetramethylene adipate) glycol) via standard condensation polymerization of 1,4-butanediol and adipic acid at 150°C under a nitrogen atmosphere[4].
-
Cooling and Enzyme Addition : Cool the crude polyol mixture, which typically contains ~1.5-3.0% cyclic oligomer by-products, to 90°C. Add 10% by weight of immobilized lipase (Novozyme® 435)[4].
-
Enzymatic Ring-Opening : Stir the reaction mixture for 2 hours at 90°C under nitrogen. The lipase catalyzes the transesterification and ring-opening of the cyclic species, converting them into linear chains.
-
Vacuum Stripping : Apply a vacuum (approx. 20 torr) for an additional 2 to 4 hours at 90°C to drive the equilibrium toward linear chain extension and remove any residual volatile by-products[4].
-
Filtration : Filter the mixture hot through a coarse fritted funnel to recover the immobilized enzyme beads. The resulting polyol will exhibit a cyclic oligomer content of <0.8%, significantly reducing the risk of blooming and toxicity in the final synthesized polyurethane[4].
By integrating rigorous MALDI-TOF MS analytical workflows and chemoenzymatic mitigation strategies, researchers can effectively control cyclic oligomer impurities, ensuring the structural integrity and biocompatibility of next-generation polyurethane biomedical devices.
References
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MALDI-MS and colorimetric analysis of diisocyanate and polyol migrants from model polyurethane adhesives used in food packaging . dss.go.th. 3
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Synthesis of cyclic polymers and flaws of the Jacobson–Stockmayer theory . Royal Society of Chemistry. 1
-
Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry . Analytical Chemistry - ACS Publications. 9
-
Synthesis of cyclic polymers and flaws of the Jacobson–Stockmayer theory (Permissions/Abstract) . Royal Society of Chemistry. 2
-
Chemoenzymatic Synthesis and Chemical Recycling of Poly(ester-urethane)s . MDPI. 12
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WO2017040505A1 - Polyols with reduced cyclic oligomer content and thermoplastic polyurethane compositions thereof . Google Patents. 4
-
Mass spectrometric detection of cyclic oligomers in polyurethanes and polyureas . American Chemical Society. 10
-
Manuscript FINAL CLEAN 2a - NSF PAR (Toxicity of PCL/TPU) . NSF PAR. 7
-
Moldable Plastics (Polycaprolactone) can be Acutely Toxic to Developing Zebrafish and Activate Nuclear Receptors in Mammalian Cells . ACS Biomaterials Science & Engineering. 8
-
Oligomers – presence in FCMs and food, toxicity, challenges . Food Packaging Forum. 5
-
Characterization of Polyether and Polyester Polyurethane Soft Blocks Using MALDI Mass Spectrometry - Controlled Radical Polymerization . CMU. 11
-
Analysis of the Cramer classification scheme for oral systemic toxicity - implications for its implementation in Toxtree . PAC.gr.6
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An In-depth Technical Guide to the Solubility of Hexaoxacyclohexacosane Tetrones in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of Macrocyclic Esters
The solubility of a compound is a critical physicochemical property that dictates its utility in a vast array of applications, from drug delivery and formulation to materials science. For large, complex molecules such as macrocyclic esters, predicting and experimentally determining solubility can be a significant challenge. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for assessing the solubility of a specific class of these molecules: hexaoxacyclohexacosane tetrones.
As a Senior Application Scientist, my aim is to bridge the gap between theoretical understanding and real-world application. The protocols and insights presented herein are designed to be not just a set of instructions, but a self-validating framework for rigorous scientific inquiry. We will delve into the "why" behind experimental choices, ensuring a deep and applicable understanding of the subject matter.
Introduction to Hexaoxacyclohexacosane Tetrones: Structure and Significance
The name "hexaoxacyclohexacosane tetrone" suggests a 26-membered macrocycle containing six oxygen atoms and four carbonyl groups, characteristic of a large-ring lactone or macrocyclic polyester.[1] While not a standard IUPAC name, a plausible representative structure is the cyclic dimer of a dicarboxylic acid and a diol, such as 1,8,14,21-tetraoxa-7,15,20,26-cyclohexacosanetetrone.
Macrocycles of this nature are of significant interest in drug discovery as they can address challenging biological targets.[2][3] Their unique structural features, including a semi-rigid backbone and the potential for "chameleonic" behavior, allow them to often occupy a chemical space "beyond the Rule of 5".[2] Understanding their solubility is paramount for developing effective drug delivery systems and formulations.
Theoretical Underpinnings of Solubility
The adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. For a more quantitative and predictive approach, we turn to concepts such as Hansen Solubility Parameters (HSP).[4][5] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd (Dispersion forces): Arising from temporary dipoles.
-
δp (Polar forces): Stemming from permanent dipoles.
-
δh (Hydrogen bonding): The energy of hydrogen bonds.
A solvent is likely to dissolve a solute if their respective Hansen parameters are similar.[4][6] The distance (Ra) between the HSP of two substances in "Hansen space" can be calculated, and a smaller distance suggests higher miscibility.
For macrocycles, conformational flexibility plays a crucial role. These molecules can adopt different conformations in different solvent environments, effectively changing their external "face" to better match the solvent. This "chameleonic" behavior can lead to enhanced solubility in a wider range of solvents than might be predicted from a single, rigid structure.[3]
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of hexaoxacyclohexacosane tetrone.[7]
Materials and Equipment
-
Hexaoxacyclohexacosane tetrone (solid, high purity)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, DMSO)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Stock Standard Solutions: Accurately weigh a known amount of hexaoxacyclohexacosane tetrone and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
-
Sample Preparation: Add an excess amount of solid hexaoxacyclohexacosane tetrone to a series of scintillation vials. The excess solid is crucial to ensure that a saturated solution is formed.[8]
-
Solvent Addition: Add a known volume (e.g., 2 mL) of each test solvent to the vials containing the excess solid.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a specific temperature (e.g., 25 °C). Allow the samples to shake for a sufficient time (e.g., 24-48 hours) to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is a clear, saturated solution.[8]
-
Sample Dilution and Analysis: Carefully withdraw a known aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted samples and the calibration standards by HPLC.
-
Quantification: Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis versus the concentration of the calibration standards. Use the equation of the line from the calibration curve to determine the concentration of the saturated solution.
-
Solubility Calculation: Back-calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of hexaoxacyclohexacosane tetrone in that specific solvent at the tested temperature.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of hexaoxacyclohexacosane tetrone.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.
| Solvent | Polarity Index | Hansen Parameters (δd, δp, δh) MPa0.5 | Solubility (mg/mL) at 25 °C |
| Hexane | 0.1 | (14.9, 0.0, 0.0) | [Experimental Value] |
| Toluene | 2.4 | (18.0, 1.4, 2.0) | [Experimental Value] |
| Dichloromethane | 3.1 | (17.0, 7.3, 7.1) | [Experimental Value] |
| Acetone | 5.1 | (15.5, 10.4, 7.0) | [Experimental Value] |
| Ethanol | 5.2 | (15.8, 8.8, 19.4) | [Experimental Value] |
| Methanol | 6.6 | (14.7, 12.3, 22.3) | [Experimental Value] |
| DMSO | 7.2 | (18.4, 16.4, 10.2) | [Experimental Value] |
Note: Hansen parameter values are approximate and can vary slightly depending on the source.
A graphical representation of solubility versus a solvent property, such as the polarity index or the Hansen distance (Ra), can provide valuable insights into the solubility behavior of the macrocycle.
The Role of Predictive Modeling in Solubility Assessment
While experimental determination remains the gold standard, computational models can provide valuable early insights into a compound's likely solubility profile.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to build statistical correlations with experimental solubility data.[9]
-
Machine Learning (ML) Approaches: Recent advancements in machine learning have led to the development of sophisticated models that can predict solubility across a wide range of solvents with increasing accuracy.[10][11] These models are often trained on large datasets and can capture complex relationships between molecular structure and solubility.
It is important to note that these predictive models are most effective when used in conjunction with experimental data for validation and refinement.
Conclusion
Determining the solubility of hexaoxacyclohexacosane tetrones, and large-ring macrocycles in general, requires a multi-faceted approach that combines theoretical understanding with rigorous experimental methodology. By leveraging concepts like Hansen Solubility Parameters and employing validated protocols such as the shake-flask method, researchers can gain a comprehensive understanding of a compound's solubility profile. This knowledge is critical for advancing the development of new therapeutics and functional materials. As computational tools continue to evolve, their integration into the solubility assessment workflow will further enhance our ability to predict and understand this fundamental physicochemical property.
References
- Large-ring lactones from plant oils. (2013). Green Chemistry.
- Large-ring lactones from plant oils - ResearchGate. (n.d.).
- Macrocycles in Drug Discovery Learning from the Past for the Future. (2023). Journal of Medicinal Chemistry.
- Experimental and Computational Approaches to the Study of Macrocycle Conformations in Solution. (n.d.). Royal Society of Chemistry.
- Large-ring lactones from plant oils - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
- Hansen solubility parameter - Wikipedia. (n.d.). Wikipedia.
- Macrocyclization as a Strategy for Kinetic Solubility Improvement: A Comparative Analysis of Matched Molecular Pairs. (2025). Journal of Medicinal Chemistry.
- Solubility of porphyrin macrocycles in mixed solvents | Request PDF - ResearchGate. (n.d.).
- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experiment
- A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Predicting drug solubility in organic solvents mixtures - Unipd. (2024). Università di Padova.
- The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC. (n.d.).
- Hansen Solubility Parameters - Kinam Park. (n.d.). Purdue University.
- Experimental and theoretical estimation of the Hansen solubility parameters of paramylon esters based on the degrees of substitution and chain lengths of their acyl groups - PubMed. (2023). PubMed.
- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - MDPI. (2023). MDPI.
- Synthesis and Reactions of Lactones and Lactams - Chemistry Steps. (2025). Chemistry Steps.
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Spectroscopic Profiling and Analytical Workflows for 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone
Executive Summary
The compound 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone (CAS: 314254-68-7) is a 26-membered macrocyclic oligoester. Structurally, it is the cyclic dimer of diethylene glycol and adipic acid (commonly referred to as the c-DEG-AA dimer). While originally synthesized as a byproduct in polymer chemistry, this macrocycle has gained critical prominence as a Non-Intentionally Added Substance (NIAS) . It frequently migrates from polyurethane (PUR) adhesives, biodegradable polyesters (like PBAT), and even "natural" bamboo-based food contact materials (FCMs) into consumable products [1].
Because cyclic oligomers can bypass the standard metabolic degradation pathways that clear linear oligomers, their toxicological assessment and analytical detection are highly prioritized. This whitepaper provides a comprehensive, causality-driven guide to the spectroscopic elucidation and trace-level analytical workflows required to isolate and identify this specific macrocycle.
Molecular Architecture & Physicochemical Properties
Before designing an analytical workflow, we must define the physical boundaries of the analyte. The alternating ether and ester linkages grant this macrocycle unique flexibility and moderate polarity, dictating our choice of extraction solvents and chromatographic columns.
| Parameter | Identifier / Value | Causality / Analytical Implication |
| Common Name | Cyclic diethylene glycol adipate dimer | Dictates fragmentation patterns (loss of DEG/Adipate units). |
| CAS Number | 314254-68-7 | Essential for regulatory database cross-referencing. |
| Molecular Formula | C₂₀H₃₂O₁₀ | High oxygen content increases susceptibility to sodium/ammonium adduct formation in ESI+. |
| Molecular Weight | 432.46 g/mol | Falls within the optimal transmission window for QTOF mass analyzers. |
| SMILES | O=C1CCCCC(=O)OCCOCCOC(=O)CCCCC(=O)OCCOCCO1 | Used for in silico Collision Cross Section (CCS) modeling. |
Spectroscopic Elucidation: A Multi-Modal Approach
Relying on a single spectroscopic technique for NIAS identification often leads to false positives due to the presence of linear isomers. A self-validating identification system requires orthogonal data streams.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry provides elemental composition, NMR is the only absolute method to confirm the cyclic nature of the compound by proving the absence of terminal hydroxyl or carboxyl groups.
-
Causality of Chemical Shifts: The electron-withdrawing nature of the ester carbonyls heavily deshields the adjacent α -protons of the adipate chain and the ester-linked methylene protons of the DEG unit.
Table 2: Characteristic ¹H and ¹³C NMR Assignments (CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
|---|---|---|---|---|
| ¹H | 4.22 | Multiplet | 8H | -CH₂ -O-C=O (Ester linkage) |
| ¹H | 3.68 | Multiplet | 8H | -CH₂ -O-CH₂- (Ether linkage) |
| ¹H | 2.34 | Multiplet | 8H | -CH₂ -C=O ( α -adipate) | | ¹H | 1.65 | Multiplet | 8H | -CH₂ -CH₂- ( β -adipate) | | ¹³C | 173.2 | Singlet | 4C | C =O (Ester carbonyl) | | ¹³C | 69.1 | Singlet | 4C | -C H₂-O-CH₂- (Ether carbon) | | ¹³C | 63.4 | Singlet | 4C | -C H₂-O-C=O (Ester carbon) |
High-Resolution Mass Spectrometry (HRMS) & Ion Mobility
Liquid chromatography coupled to Ion Mobility-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-IMS-QTOF-MS) is the gold standard for detecting this tetrone [2].
-
Causality of Ionization: The six ether oxygens and four carbonyl oxygens create a highly electronegative cavity, making the molecule an excellent chelator for cations. Consequently, the sodium adduct [M+Na]+ often dominates the ESI+ spectrum, suppressing the protonated molecule [M+H]+ .
-
The IMS Advantage: Ion Mobility separates gas-phase ions based on their size and shape. The cyclic tetrone has a more compact 3D structure than its linear counterpart, resulting in a distinct, measurable Collision Cross Section (CCS) value.
Table 3: HRMS and IMS Diagnostic Data
| Adduct Species | Exact Mass (m/z) | Diagnostic MS/MS Fragments (m/z) | Expected CCS (Ų, N₂ gas) |
|---|---|---|---|
| [M+H]⁺ | 433.2073 | 327.14 (loss of DEG), 281.10, 147.06 | ~ 215.4 |
| [M+NH₄]⁺ | 450.2339 | 433.20 (loss of NH₃), 281.10 | ~ 222.5 |
| [M+Na]⁺ | 455.1893 | 455.18 (Resists fragmentation) | ~ 228.1 |
Infrared (IR) Spectroscopy
For bulk material screening, Attenuated Total Reflectance (ATR) FTIR provides rapid confirmation of the macrocycle's functional groups.
-
Diagnostic Bands: A strong, sharp peak at 1735 cm⁻¹ confirms the ester C=O stretching. A broad, intense band around 1120 cm⁻¹ is diagnostic of the C−O−C ether stretching from the DEG units. The complete absence of a broad O−H stretch above 3200 cm⁻¹ validates the cyclic, fully esterified structure.
Self-Validating Experimental Protocol: UPLC-IMS-MS Analysis
To ensure scientific integrity, the following protocol incorporates internal self-validation mechanisms to prevent false positives and matrix suppression.
Phase 1: Salting-Out Liquid-Liquid Extraction (SALLE)
-
Objective: Extract the macrocycle from aqueous food simulants (e.g., 10% ethanol).
-
Causality: Direct injection of food simulants ruins UPLC columns and causes severe ESI ion suppression. Adding a salting-out agent forces the phase separation of a water-miscible solvent, driving the moderately hydrophobic macrocycle into the organic layer while precipitating polar matrix interferences.
-
Step-by-Step:
-
Transfer 5.0 mL of the food simulant into a 15 mL centrifuge tube.
-
Self-Validation Step: Spike the sample with 50 µL of an isotopically labeled internal standard (e.g., Adipic acid-d4, 1 µg/mL) to monitor extraction recovery.
-
Add 5.0 mL of LC-MS grade Acetonitrile (MeCN).
-
Add 2.0 g of anhydrous Magnesium Sulfate ( MgSO4 ) and 0.5 g of Sodium Chloride ( NaCl ).
-
Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Collect the upper organic (MeCN) layer, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 500 µL of 50:50 Water:MeCN.
-
Phase 2: UPLC-IMS-QTOF-MS Acquisition
-
Objective: Chromatographic separation and 4D detection (Retention time, m/z, intensity, and drift time).
-
Step-by-Step:
-
Chromatography: Inject 2 µL onto a C18 sub-2 µm column (e.g., 2.1 x 100 mm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (MeCN + 0.1% Formic Acid).
-
IMS Calibration (Self-Validation): Prior to the run, infuse a Polyalanine standard mixture. Calibrate the drift tube to ensure CCS measurement errors are <2% .
-
Acquisition: Operate the QTOF in ESI+ mode. Enable data-independent acquisition (DIA) to simultaneously capture precursor ions at low collision energy and fragment ions at elevated collision energy.
-
Data Processing: Filter the dataset for m/z455.1893 [M+Na]+ . Confirm the identity by matching the experimental CCS value against the theoretical database and verifying the absence of terminal end-group fragments in the high-energy spectra.
-
Mechanistic Analytical Workflow
The following diagram illustrates the logical progression from physical migration to computational identification.
Workflow for the extraction, detection, and identification of migrating cyclic oligoesters.
References
-
Román, A., Song, X., Wrona, M., & Asensio, E. (2023). Ultra-high performance liquid chromatography coupled to ion mobility quadrupole time-of-flight mass spectrometry for the identification of non-volatile compounds migrating from 'natural' dishes. Journal of Chromatography A.[Link]
-
Zheng, X., et al. (2023). Application of Ion Mobility Spectrometry and the Derived Collision Cross Section in the Analysis of Environmental Organic Micropollutants. Analytical Chemistry (ACS Publications).[Link]
-
Bradley, E. L., et al. (2005). Migrating components in a polyurethane laminating adhesive identified using gas chromatography/mass spectrometry. Food Additives & Contaminants.[Link]
migration testing of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone from food packaging
From the Desk of the Senior Application Scientist Application Note & Protocol: Advanced Migration Analysis of Cyclic Oligomers
Introduction & Mechanistic Background
The compound 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone (CAS: 314254-68-7) is a 26-membered cyclic oligomer formed by the condensation of diethylene glycol and adipic acid (often referred to as the c-DEG-Ad dimer)[1]. While it is a critical building block in the formulation of polyurethane adhesives and polyester coatings, it has recently emerged as a high-concern Non-Intentionally Added Substance (NIAS)[1]. Recent safety evaluations have detected this oligomer migrating at levels exceeding Specific Migration Limits (SMLs) from "100% natural" bamboo and plant-based food contact materials (FCMs), which often rely on hidden polyurethane or melamine-formaldehyde resins as binders[2][3].
The Analytical Challenge: Because the c-DEG-Ad dimer is non-volatile and lacks a strong UV chromophore, traditional GC-MS or HPLC-UV methods are blind to it. Furthermore, the absence of commercially available neat reference standards makes unequivocal identification highly challenging[2]. To circumvent these limitations, we employ Ultra-High Performance Liquid Chromatography coupled to Ion Mobility Quadrupole Time-of-Flight Mass Spectrometry (UPLC-IMS-QTOF-MS) [2].
Experimental Rationale & Causality (E-E-A-T)
Every step in this protocol is designed with specific physicochemical causality to ensure a self-validating system:
-
Simulant Selection: EU Regulation 10/2011 dictates the use of specific simulants to mimic food extractive power. We utilize Simulant D2 (95% Ethanol) to represent fatty foods, which exert the highest solvating power on lipophilic polyester oligomers[2].
-
Sample Dilution Causality: Injecting a high-organic plug (95% EtOH) directly onto a reversed-phase C18 column equilibrated in aqueous conditions causes "solvent breakthrough," where the analyte travels un-retained in the injection solvent, leading to peak splitting. Diluting the simulant with aqueous Mobile Phase A ensures the oligomer focuses tightly at the head of the column.
-
Ion Mobility Spectrometry (IMS): Food packaging migrates are highly complex matrices containing hundreds of isobaric and isomeric NIAS. IMS separates gas-phase ions based on their size and shape, generating a unique Collision Cross Section (CCS) value. Integrating CCS values with exact mass and retention time dramatically reduces false positives in non-targeted screening, allowing for confident identification even without a physical standard[4].
Visualizing the Analytical Workflow
Figure 1: End-to-end workflow for the migration testing and 4D orthogonal separation of NIAS.
Step-by-Step Protocol
Phase 1: Migration Setup & System Suitability
-
Surface Area Preparation: Cut the FCM (e.g., bamboo plate) to achieve a standardized surface area-to-volume ratio of 6 dm² per kg of simulant.
-
Incubation: Submerge the FCM in Simulant D2 (95% Ethanol) in a sealed, inert glass reactor. Incubate at 70°C for 2 hours (standard hot-fill simulation).
-
Procedural Blank (Self-Validation): Concurrently incubate a reactor containing only Simulant D2. This blank is critical to rule out background contamination from the lab environment or the glass reactor.
Phase 2: Sample Preparation
-
Aliquoting: Transfer 1.0 mL of the cooled simulant to a 2.0 mL HPLC glass vial.
-
Aqueous Focusing: Add 1.0 mL of LC-MS grade Water (Mobile Phase A) to the vial to reduce the organic composition to <50%, preventing column breakthrough.
-
Surrogate Spiking: Spike the vial with 10 µL of a 1 µg/mL surrogate internal standard (e.g., Triphenyl phosphate or a commercially available cyclic polyester) to validate extraction efficiency and track retention time shifts.
Phase 3: UPLC-IMS-QTOF-MS Execution
Execute the analysis using the parameters outlined in the tables below. Ensure a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) is continuously infused via a reference sprayer to maintain mass accuracy <2 ppm.
Table 1: Target Analyte & Physicochemical Properties
| Parameter | Value |
|---|---|
| Chemical Name | 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone |
| Common Name | c-DEG-Ad dimer (Cyclic diethylene glycol adipate dimer) |
| CAS Number | 314254-68-7[1] |
| Chemical Formula | C20H32O10[5] |
| Monoisotopic Mass | 432.1995 Da |
| Primary Adducts (ESI+) | [M+H]⁺ (m/z 433.207), [M+Na]⁺ (m/z 455.189) |
Table 2: Instrumental Parameters
| Module | Parameter | Setting / Gradient |
|---|---|---|
| UPLC | Column | C18 (2.1 x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | LC-MS Grade H₂O + 0.1% Formic Acid | |
| Mobile Phase B | LC-MS Grade Acetonitrile + 0.1% Formic Acid | |
| Flow Rate | 0.4 mL/min | |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B | |
| IMS | Drift Gas | Nitrogen (N₂) |
| Wave Velocity / Height | 650 m/s / 40 V | |
| QTOF-MS | Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 2.5 kV |
| | Mass Range | 50 - 1200 m/z |
4D Data Resolution & Interpretation
When processing the data, extract the exact mass for the protonated adduct (m/z 433.207) and the sodium adduct (m/z 455.189) with a narrow mass window (± 5 ppm).
Because food packaging migrates contain complex polymer degradation products, you will likely observe multiple peaks at this m/z due to structural isomers. Use the Drift Time (DT) from the IMS module to separate these isobars. The drift time is mathematically converted into a Collision Cross Section (CCS, measured in Ų), which acts as a highly specific, instrument-independent molecular fingerprint[4]. Compare the experimental CCS against in-silico predicted databases to unequivocally confirm the presence of the c-DEG-Ad dimer.
Figure 2: Logical progression of 4D data resolution to isolate isobaric oligomers from matrix.
Sources
- 1. 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone CAS#: 314254-68-7 [m.chemicalbook.com]
- 2. Ultra-high performance liquid chromatography coupled to ion mobility quadrupole time-of-flight mass spectrometry for the identification of non-volatile compounds migrating from 'natural' dishes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scientists investigate chemicals in plant-based materials | Food Packaging Forum [foodpackagingforum.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
Application and Protocol Guide for the Analysis of Non-Intentionally Added Substances (NIAS) using UPLC-IMS-MS
Introduction: The Analytical Challenge of Non-Intentionally Added Substances
In the realm of product safety, particularly for materials that come into contact with food, pharmaceuticals, and other consumer products, the presence of Non-Intentionally Added Substances (NIAS) represents a significant analytical and toxicological challenge. NIAS are chemical compounds that are present in a material but have not been added for a technical reason during the production process. Their origins are diverse and can include impurities in raw materials, reaction by-products from manufacturing, and degradation products formed during the lifecycle of the material.[1][2]
The regulatory landscape, especially in the European Union, mandates a thorough risk assessment of all potential migrants from food contact materials (FCMs), including NIAS, to ensure they do not endanger human health.[3][4] Framework Regulation (EC) No 1935/2004 establishes the fundamental principle that materials and articles in contact with food must be sufficiently inert to preclude substances from transferring to food in quantities large enough to endanger human health.[3] The subsequent Plastics Regulation (EU) No 10/2011 further specifies the need for risk assessment of NIAS.[5] This places a considerable burden on manufacturers to identify and quantify a potentially vast and unknown array of chemical entities.
The analytical task is complicated by the fact that NIAS are often present at low concentrations within complex sample matrices. Furthermore, their chemical structures are frequently unknown, necessitating advanced analytical techniques capable of both separation and comprehensive structural elucidation. This application note details a robust and sensitive workflow for the non-targeted screening and identification of NIAS using Ultra-Performance Liquid Chromatography coupled with Ion Mobility Spectrometry and Mass Spectrometry (UPLC-IMS-MS).
The Power of Three: The UPLC-IMS-MS Approach
The coupling of UPLC, IMS, and MS creates a powerful three-dimensional analytical platform that is exceptionally well-suited for the complex task of NIAS analysis. Each component of this hyphenated technique provides a distinct and orthogonal layer of separation and characterization, leading to a higher degree of confidence in compound identification.
Ultra-Performance Liquid Chromatography (UPLC): The First Dimension of Separation
UPLC technology utilizes columns packed with sub-2 µm particles, which, when operated at high pressures, delivers significantly higher resolution, sensitivity, and speed compared to traditional High-Performance Liquid Chromatography (HPLC).[6] This enhanced chromatographic separation is crucial for resolving the complex mixtures of compounds often found in extracts of food contact materials. The sharper and narrower peaks generated by UPLC reduce co-elution, leading to cleaner mass spectra and more reliable downstream identification.
Ion Mobility Spectrometry (IMS): Separation by Size and Shape
Following chromatographic separation and ionization, IMS introduces a second dimension of separation in the gas phase.[6] Ions are guided through a gas-filled cell under the influence of an electric field. Their transit time through the cell, known as the drift time, is dependent on their size, shape, and charge. This allows for the separation of ions that may be isobaric (having the same mass) but differ in their three-dimensional structure, such as isomers.[7]
A key parameter derived from IMS is the Collision Cross Section (CCS), which is a measure of the ion's rotationally averaged surface area.[8] The CCS is a robust and characteristic physicochemical property of an ion that is largely independent of the chromatographic conditions.[8][9] This provides an additional and highly specific identifier for a given compound.
Mass Spectrometry (MS): The Final Dimension of Identification and Quantification
High-resolution mass spectrometry, typically utilizing Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, provides the third dimension of analysis by measuring the mass-to-charge ratio (m/z) of the ions with high accuracy.[2][7] This allows for the determination of the elemental composition of an unknown compound. Furthermore, by inducing fragmentation of the ions (MS/MS or MSE), characteristic fragment patterns can be generated, which serve as a "fingerprint" for the molecule, enabling structural elucidation and confirmation.[6]
Visualizing the NIAS Analysis Workflow
The overall workflow for NIAS analysis using UPLC-IMS-MS can be visualized as a multi-stage process, from sample preparation to final identification and risk assessment.
Figure 1: A high-level overview of the UPLC-IMS-MS workflow for NIAS analysis.
Detailed Application Protocol
This protocol provides a comprehensive, step-by-step methodology for the non-targeted screening of NIAS in food contact materials. It is intended as a guide and may require optimization based on the specific material and potential NIAS of interest.
Part 1: Sample Preparation - Migration and Extraction
The goal of sample preparation is to extract potential NIAS from the food contact material into a solvent that is compatible with the UPLC-IMS-MS system. This is typically achieved through migration testing using food simulants or through solvent extraction.[10]
1.1. Migration Testing with Food Simulants:
This approach simulates the transfer of substances from the FCM to food. The choice of simulant and test conditions (time and temperature) depends on the intended use of the FCM and is guided by regulations such as (EU) No 10/2011.[11]
-
Food Simulants:
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Vegetable oil or 95% ethanol as a substitute for fatty foods.[12]
-
-
Procedure:
-
Cut the FCM into appropriate sizes (e.g., 1 dm²).
-
Place the FCM sample in a migration cell or glass container.
-
Add the selected food simulant at a ratio of 100 mL per dm² of the FCM.
-
Expose the sample to the simulant under the specified time and temperature conditions (e.g., 10 days at 40°C for general long-term storage).
-
After the migration period, remove the FCM and collect the simulant.
-
For aqueous simulants (A and B), the sample may be directly injected or pre-concentrated using Solid Phase Extraction (SPE) if necessary.
-
For fatty food simulants or their substitutes, a liquid-liquid extraction or other suitable clean-up step may be required.
-
1.2. Solvent Extraction (Worst-Case Scenario):
This method aims to extract a broader range of potential NIAS by using organic solvents. This is often considered a "worst-case" scenario.[13]
-
Solvents: A range of solvents with different polarities should be considered, such as isooctane, ethanol, and acetonitrile.[14]
-
Procedure:
-
Cut the FCM into small pieces to increase the surface area.
-
Immerse the FCM pieces in the selected solvent in a sealed glass container.
-
Extract for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 40°C) with agitation.
-
After extraction, carefully decant the solvent.
-
The solvent extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a solvent compatible with the UPLC mobile phase.
-
Part 2: UPLC-IMS-MS Instrumental Analysis
The following are typical starting parameters for a UPLC-IMS-MS system. Optimization will be necessary for specific applications.
2.1. UPLC System Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Provides excellent retention and peak shape for a wide range of non-polar to moderately polar compounds.[15] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for positive ion mode electrospray ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting a wide range of compounds. |
| Gradient | 5% B to 95% B over 15 minutes | A generic gradient suitable for screening a wide polarity range.[15][16] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times.[14] |
| Injection Vol. | 5 µL | A typical injection volume for UPLC.[17] |
2.2. IMS-MS System Parameters (Q-TOF):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray (ESI), Positive & Negative | ESI is a soft ionization technique suitable for a wide range of compounds. Running in both modes ensures comprehensive coverage.[17] |
| Capillary Voltage | 1.0 - 3.0 kV | Optimized for stable spray and ion generation.[15] |
| Cone Voltage | 30 V | A good starting point for balancing ion transmission and in-source fragmentation.[17] |
| Desolvation Temp. | 500 - 550°C | Efficiently removes solvent from the ion droplets.[15] |
| Mass Range | 50 - 1200 Da | Covers the expected mass range for most NIAS.[15] |
| Acquisition Mode | Data Independent Acquisition (e.g., MSE) | Allows for the collection of both precursor and fragment ion data for all detected ions in a single run.[6] |
| Collision Energy | Low Energy: 6 eV; High Energy Ramp: 20-40 eV | Low energy for precursor ion information and a high energy ramp for comprehensive fragmentation.[17] |
| IMS Drift Gas | Nitrogen | A common and effective drift gas.[15] |
| IMS Wave Velocity | 650 m/s | A typical setting for traveling wave ion mobility.[15] |
| IMS Wave Height | 40 V | A starting point for optimizing ion mobility separation.[15] |
Part 3: Data Processing and Identification Workflow
The data generated from a UPLC-IMS-MS analysis is complex and requires a systematic workflow for processing and interpretation.[18]
Figure 2: A detailed workflow for data processing and NIAS identification.
3.1. Peak Detection and Alignment:
-
Utilize a specialized software platform (e.g., Waters UNIFI, Sciex OS) to process the raw data.[7][18]
-
The software will perform peak picking in four dimensions: retention time (RT), mass-to-charge ratio (m/z), ion mobility drift time (DT), and intensity.
-
Algorithms will align the detected peaks across multiple sample injections and blanks to identify features that are unique to the sample.
3.2. Database and Library Searching:
-
The aligned and deconvoluted data is then searched against various databases and libraries for tentative identification.
-
Databases:
-
Search Criteria:
-
Mass Accuracy: A narrow mass tolerance (e.g., < 5 ppm) is used to filter potential candidates based on their accurate mass.[17]
-
Retention Time: If available for known compounds in the library, a retention time window (e.g., ± 0.1 min) can be applied.[17]
-
Isotopic Pattern: The measured isotopic pattern should match the theoretical pattern for the proposed elemental composition.
-
3.3. The Role of Collision Cross Section (CCS) in Identification:
-
The measured drift time is used to calculate the CCS value for each detected ion.
-
This experimental CCS value is then compared to values in a CCS library or to predicted CCS values.[8][19][20]
-
A close match between the experimental and library/predicted CCS value (e.g., < 2% difference) provides a high degree of confidence in the identification, especially for differentiating between isomers.[17][19]
3.4. Fragmentation Analysis:
-
The high-energy MS/MS or MSE data is used to obtain fragment ions for the candidate compound.
-
These fragment ions are compared to the fragmentation patterns in spectral libraries or interpreted manually to elucidate the structure of the unknown.
3.5. Confidence in Identification:
The confidence in the identification of a NIAS can be categorized based on the available evidence:
-
Confirmed Identification: Match to a reference standard for retention time, accurate mass, fragmentation pattern, and CCS.
-
Probable Identification: Match to a library spectrum for accurate mass, fragmentation pattern, and CCS, but no reference standard available.
-
Tentative Candidate: Plausible structure based on accurate mass and fragmentation interpretation, but no library match.
Part 4: Method Validation for Non-Targeted Screening
Validating a non-targeted screening method presents unique challenges. The focus is on demonstrating the fitness-for-purpose of the method to detect and identify a broad range of potential NIAS.[21]
4.1. Key Validation Parameters:
| Parameter | Description |
| Specificity/Selectivity | The ability of the method to differentiate the analyte from other substances in the sample. Demonstrated by analyzing blank samples and spiked samples.[21] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. Determined by analyzing a series of low-level spiked samples.[21] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[21] |
| Accuracy | The closeness of the measured value to the true value. Assessed using spiked samples at different concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Evaluated at different concentration levels (repeatability and intermediate precision). |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |
4.2. Semi-Quantification:
For identified NIAS where no reference standard is available, semi-quantification can be performed by comparing the response of the NIAS to the response of a structurally similar internal or external standard. This provides an estimate of the concentration, which is crucial for the subsequent risk assessment.
Conclusion: A Comprehensive Solution for NIAS Analysis
The UPLC-IMS-MS platform provides a powerful and comprehensive solution for the challenging task of identifying and characterizing non-intentionally added substances. The orthogonality of the three analytical dimensions—chromatographic retention time, ion mobility-derived collision cross section, and high-resolution mass spectrometry—delivers a high degree of specificity and confidence in the results. By following a systematic and well-defined protocol for sample preparation, instrumental analysis, and data processing, researchers and drug development professionals can effectively address the regulatory and safety requirements associated with NIAS, ultimately ensuring the safety of consumer products.
References
-
Intertek. (n.d.). Non-Intentionally Added Substances and NIAS Testing for Food Contact Materials. Retrieved from [Link]
-
Food Packaging Forum. (2018, June 12). Non-intentionally added substances (NIAS). Retrieved from [Link]
-
AIMPLAS. (n.d.). NIAS and How to Handle Them. Retrieved from [Link]
-
C&K Testing. (n.d.). NIAS (Non-Intentionally Added Substances) Testing and Risk Assessment Services. Retrieved from [Link]
-
Waters Corporation. (n.d.). A NON-TARGETED APPROACH TO THE DEVELOPMENT OF A FOOD ADDITIVE CCS SCREENING LIBRARY AND ITS APPLICATION. Retrieved from [Link]
-
Zenodo. (n.d.). An Overview of Approaches for Analysing NIAS from different FCMs. Retrieved from [Link]
-
Taylor & Francis Online. (2022, January 26). Guidance in selecting analytical techniques for identification and quantification of non-intentionally added substances (NIAS) in food contact materials (FCMS). Retrieved from [Link]
-
PMC. (n.d.). Recent Trends and Challenges on the Non-Targeted Analysis and Risk Assessment of Migrant Non-Intentionally Added Substances from Plastic Food Contact Materials. Retrieved from [Link]
-
Plastics Engineering. (2025, June 24). A Novel Analytical Approach to Detect NIAS in Polystyrene. Retrieved from [Link]
-
PMC. (n.d.). Identification of Nonvolatile Migrates from Food Contact Materials Using Ion Mobility–High-Resolution Mass Spectrometry and in Silico Prediction Tools. Retrieved from [Link]
-
AIMPLAS. (n.d.). NIAS. Retrieved from [Link]
-
PMC. (n.d.). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. Retrieved from [Link]
-
PMC. (n.d.). Prediction of Collision Cross Section Values: Application to Non-Intentionally Added Substance Identification in Food Contact Materials. Retrieved from [Link]
-
Waters Corporation. (n.d.). Collision Cross Section: A New Identification Point for a “Catch All” Non-Targeted Screening Approach. Retrieved from [Link]
-
PubMed. (2022, January 26). Guidance in selecting analytical techniques for identification and quantification of non-intentionally added substances (NIAS) in food contact materials (FCMS). Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of non-intentionally added substances (NIAS) and zinc oxide nanoparticle release from evaluation of new antimicrobial food contact materials by both liquid and gas chromatography hyphenated to time-of-flight mass spectrometry (LC-QTOF-MS and GC-QTOF-MS) and inductively coupled plasma mass spectrometry (ICP-MS). Retrieved from [Link]
-
Fraunhofer IVV. (2017, October 6). Analytics of Substances in Food Packaging Material - 2017. Retrieved from [Link]
-
PubMed. (2019, December 1). Ion mobility quadrupole time-of-flight mass spectrometry for the identification of non-intentionally added substances in UV varnishes applied on food contact materials. A safety by design study. Retrieved from [Link]
-
ChemRxiv. (n.d.). New method for extraction, identification and quantification of Non-Intentionally Added Substances (NIAS) in polystyrene. Retrieved from [Link]
-
ResearchGate. (2025, December 18). Ion mobility quadrupole time-of-flight high resolution mass spectrometry coupled to ultra-high pressure liquid chromatography for identification of non-intentionally added substances migrating from food cans. Retrieved from [Link]
-
Sciensano. (2022, January 26). Guidance in selecting analytical techniques for identification and quantification of non-intentional. Retrieved from [Link]
-
ScienceDirect. (n.d.). Identification of non volatile migrant compounds and NIAS in polypropylene films used as food packaging characterized by UPLC-MS/ QTOF. Retrieved from [Link]
-
IntechOpen. (2016, December 12). Screening Solution Using the Software Platform UNIFI: An Integrated Workflow by Waters. Retrieved from [Link]
-
ACS Publications. (2022, April 5). A Collision Cross Section Database for Extractables and Leachables from Food Contact Materials. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, November 27). Collision cross section compendium to annotate and predict multi-omic compound identities. Retrieved from [Link]
-
University of Copenhagen. (2025, March 1). DATA PROCESSING WORKFLOWS FOR NON-TARGET SCREENING ON LC×LC-HRMS DATA: READY TO GO? Retrieved from [Link]
-
MDPI. (2022, July 23). Release of Selected Non-Intentionally Added Substances (NIAS) from PET Food Contact Materials: A New Online SPE-UHPLC-MS/MS Multiresidue Method. Retrieved from [Link]
-
Waters Corporation. (2020, September 1). High Throughput Non-Targeted Screening Using a Rapid Gradient Microbore UPLC Method and a Library of FDA-Approved Small Molecule. Retrieved from [Link]
-
Food Packaging Forum. (n.d.). Dossier – Non-intentionally added substances (NIAS). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Characterization of non-intentionally added substances (NIAS) and zinc oxide nanoparticle release from evaluation of new antimicrobial food contact materials by both LC-QTOF-MS, GC-QTOF-MS and ICP-MS. Retrieved from [Link]
-
Mérieux NutriSciences. (n.d.). NIAS Screening. Retrieved from [Link]
-
MDPI. (2024, May 31). Development of a Non-Target Screening and Quantitative Analysis Strategy Based on UPLC-Q-TOF/MS and UPLC-QQQ/MS to Improve the Quality Control of Wuling Capsule. Retrieved from [Link]
-
Waters Corporation. (n.d.). Targeted and Non-Targeted Pesticide Screening Using UPLC-Vion HDMSE in Complex Fruit and Vegetable Matrices. Retrieved from [Link]
-
PubMed. (2022, September 21). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. Retrieved from [Link]
-
ScienceDirect. (2023, October 20). Assessment for the data processing performance of non-target screening analysis based on high-resolution mass spectrometry. Retrieved from [Link]
-
MDPI. (2023, April 12). Intelligent Workflow and Software for Non-Target Analysis of Complex Samples Using a Mixture of Toxic Transformation Products of Unsymmetrical Dimethylhydrazine as an Example. Retrieved from [Link]
-
MDPI. (2023, February 3). Elucidation of Non-Intentionally Added Substances from Plant Fiber/Plastic Composites by UPLC-QTOF/MS. Retrieved from [Link]
-
MDPI. (2022, August 23). Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes. Retrieved from [Link]
-
ResearchGate. (2025, October 14). Release of Selected Non-Intentionally Added Substances (NIAS) from PET Food Contact Materials: A New Online SPE-UHPLC-MS/MS Multiresidue Method. Retrieved from [Link]
-
CEPE. (2019, May 5). TSC33 NIAS Guidelines, Version 1.7.5. Retrieved from [Link]
-
PMC. (2023, November 15). Recent Advances in Non-Targeted Screening of Compounds in Plastic-Based/Paper-Based Food Contact Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of non volatile migrant compounds and NIAS in polypropylene films used as food packaging characterized by UPLC-MS/QTOF. Retrieved from [Link]
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Quantifying 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone in Food Simulants: An Application Note and Protocol
Introduction
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone is a cyclic oligomer that finds application in the manufacturing of polyurethane adhesives and plastic packaging.[1][2] As a component of food contact materials (FCMs), there is a potential for this substance to migrate into foodstuffs, making its quantification a critical aspect of food safety and regulatory compliance. This application note provides a detailed protocol for the quantification of this specific cyclic ester in food simulants using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). This methodology is designed to offer high sensitivity and selectivity, essential for the analysis of non-intentionally added substances (NIAS) in food packaging.[3][4]
The migration of substances from FCMs into food is a complex process influenced by various factors, including the nature of the food, the temperature of contact, and the duration of storage.[5] To ensure consumer safety, regulatory bodies have established guidelines for migration testing, which often employ food simulants to mimic the properties of different food types.[6] This protocol is applicable to the analysis of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone in common food simulants such as ethanol (representing fatty foods) and acetic acid (representing acidic foods).
Principle of the Method
This method is based on the principle of separating the target analyte from the food simulant matrix using UPLC, followed by its detection and quantification using QTOF-MS. The high resolving power of UPLC allows for the separation of the analyte from other potential migrants and matrix components, while the high mass accuracy and sensitivity of QTOF-MS enable confident identification and precise quantification. Quantification is achieved by creating a calibration curve using an analytical standard of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone.
Materials and Reagents
-
Analytical Standard: 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone (CAS: 314254-68-7), available from Toronto Research Chemicals (TRC).[1]
-
Solvents: Acetonitrile (ACN, LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade).
-
Food Simulants: As per regulatory guidelines (e.g., 10% ethanol, 50% ethanol, 3% acetic acid).
-
Sample Preparation: Syringe filters (0.22 µm, PTFE or other suitable material).
Instrumentation
-
UPLC System: An ultra-high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A quadrupole time-of-flight mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column suitable for UPLC analysis (e.g., 1.7 µm particle size, 2.1 mm x 100 mm).
Experimental Protocols
Preparation of Standard Solutions
The use of a certified analytical standard is paramount for accurate quantification.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone analytical standard and dissolve it in 10 mL of acetonitrile in a class A volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the corresponding food simulant to achieve a concentration range relevant to the expected migration levels (e.g., 1, 5, 10, 50, 100 ng/mL).
Migration Testing
Migration testing should be performed according to established regulatory guidelines. The following is a general procedure:
-
Expose the food contact material to the selected food simulant for the specified time and temperature conditions (e.g., 10 days at 60°C).
-
After the exposure period, the food simulant containing the potential migrants is collected for analysis.
Sample Preparation
The goal of sample preparation is to remove any particulate matter and ensure the sample is suitable for injection into the UPLC system.
-
Allow the food simulant sample to cool to room temperature.
-
For aqueous food simulants (e.g., 10% ethanol, 3% acetic acid), directly filter an aliquot through a 0.22 µm syringe filter.
-
For food simulants with a high organic content (e.g., 50% or 95% ethanol), a dilution with LC-MS grade water may be necessary to ensure compatibility with the initial mobile phase conditions. Filter the diluted sample through a 0.22 µm syringe filter.
Figure 1. Experimental workflow for the quantification of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone.
UPLC-QTOF-MS Analysis
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: QTOF-MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Scan Range | m/z 100 - 1000 |
| Acquisition Mode | MS and MS/MS (data-dependent acquisition) |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Rationale for Parameter Selection:
-
Reversed-phase C18 column: Provides good retention and separation for moderately non-polar compounds like cyclic esters.
-
Formic acid in the mobile phase: Aids in the ionization of the analyte in positive ESI mode, typically forming [M+H]⁺ or [M+Na]⁺ adducts.
-
Gradient elution: Necessary to effectively separate the analyte from other components in the sample and to elute it with a good peak shape.
-
ESI positive mode: Cyclic esters are known to ionize well in positive mode.
-
QTOF-MS: Offers high mass accuracy for confident identification of the analyte based on its exact mass and isotopic pattern, and the ability to acquire fragmentation data (MS/MS) for structural confirmation.
Data Analysis and Quantification
-
Identification: The target analyte is identified by its retention time and the accurate mass of its molecular ion (e.g., [M+H]⁺, [M+Na]⁺). The theoretical exact mass of C₂₀H₃₂O₁₀ is 432.1995.
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.
-
Method Validation: The analytical method should be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantification).[5]
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Method Blank: A sample of the unexposed food simulant should be analyzed to check for any background contamination.
-
Spiked Samples: A known amount of the analytical standard should be added to a blank food simulant sample and analyzed to assess the accuracy and recovery of the method.
-
Replicate Injections: Each sample and standard should be injected in replicate (e.g., n=3) to assess the precision of the measurement.
Figure 2. A self-validating system for trustworthy analytical results.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone in food simulants. The use of UPLC-QTOF-MS provides the necessary sensitivity and selectivity for the analysis of this potential migrant from food contact materials. Adherence to the described methodology and quality control procedures will ensure the generation of accurate and reliable data, contributing to the overall safety assessment of food packaging.
References
- Bignardi, C., Cavazza, A., Corradini, C., & Salvadeo, P. (2014). A new approach for the identification and quantification of oligomers in polycarbonate. Food Additives & Contaminants: Part A, 31(4), 743-752.
- Bradley, E. L., et al. (2013). Migration from can coatings: part 2. Identification and quantification of migrating cyclic oligoesters below 1000 Da. Food Additives & Contaminants: Part A, 30(3), 587-597.
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Frontiers in Chemistry. (2023). Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS. Retrieved from [Link]
-
iKrafts. (2025, September 4). What is Migration Testing in Food Packaging? Retrieved from [Link]
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MDPI. (2023). Analysis of Migrant Cyclic PET Oligomers in Olive Oil and Food Simulants Using UHPLC-qTOF-MS. Retrieved from [Link]
-
PubMed. (2018). Identification and quantification of intentionally and non-intentionally added substances in plastic packaging materials and their migration into food products. Retrieved from [Link]
-
PubMed. (2021). Development and validation of an UHPLC-qTOF-MS method for the quantification of cyclic polyesters oligomers in pasta by applying a modified QuEChERS clean-up. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Guidance in selecting analytical techniques for identification and quantification of non-intentionally added substances (NIAS) in food contact materials (FCMS). Retrieved from [Link]
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Protocol for the Extraction and Recovery of Cyclic Esters from Aliphatic Polyesters
Application Note & Methodological Guide for Polylactide (PLA) and Polycaprolactone (PCL) Systems
Introduction & Mechanistic Rationale
Cyclic esters—such as lactide, glycolide, and ϵ -caprolactone—are the foundational building blocks of biodegradable aliphatic polyesters. The extraction of these cyclic esters from bulk polymer matrices is a critical procedure that serves two distinct scientific imperatives:
-
Quality Control & Biomedical Formulation : During the ring-opening polymerization (ROP) of cyclic esters, thermodynamic equilibrium dictates that a fraction of unreacted monomer remains in the polymer matrix[1]. Residual cyclic monomers act as plasticizers, lowering the glass transition temperature ( Tg ) and accelerating hydrolytic degradation[2]. In drug delivery systems and orthopedic implants, precise extraction and quantification of these residuals are mandatory to ensure predictable in vivo degradation kinetics.
-
Chemical Recycling to Monomer (CRM) : Transitioning toward a circular plastics economy requires the depolymerization of end-of-life polyesters back into high-purity cyclic esters[3]. Unlike mechanical recycling, which downgrades polymer properties, CRM allows for the recovery of virgin-quality monomers for repolymerization[4].
This guide details two self-validating workflows: a solvent-assisted extraction for analytical quantification of residual monomers, and a catalytic thermal depolymerization protocol for bulk monomer recovery.
Workflow A: Solvent-Assisted Extraction of Residual Cyclic Esters
Causality of Experimental Design
Extraction methodologies depend heavily on the differential solubility parameters of the polymer versus the cyclic ester. Soxhlet extraction is often avoided for thermally sensitive polyesters because prolonged heat exposure can induce premature degradation, artificially inflating the cyclic ester count.
Instead, a dissolution-precipitation mechanism is utilized. Dichloromethane (DCM) is selected as the primary solvent because it effectively solvates both the high-molecular-weight semi-crystalline polymer and the low-molecular-weight cyclic ester[5]. The subsequent introduction of a polar protic anti-solvent (e.g., methanol or a cyclohexane/acetone mixture) selectively precipitates the polymer chains[1][6]. The cyclic ester, possessing higher polarity and lower molecular weight, remains highly soluble in the anti-solvent phase[2].
Fig 1: Solvent-assisted dissolution-precipitation workflow for cyclic ester extraction.
Step-by-Step Protocol
Note: This protocol is optimized for extracting L-lactide from PLA, but is broadly applicable to PCL and PGA copolymers.
-
Sample Preparation : Weigh exactly 1.000 g of the polymer sample into a 20 mL borosilicate glass vial[1].
-
Internal Standard Addition : For quantitative analysis, spike the sample with 1.0 mL of a 10,000 ppm internal standard solution (e.g., 2,6-dimethyl- γ -pyrone)[1].
-
Dissolution : Add 10 mL of anhydrous DCM to the vial. Seal and agitate on an orbital shaker at room temperature until the polymer is completely dissolved, forming a clear, viscous solution[1][6].
-
Precipitation : Using a syringe, add the polymer solution dropwise into a beaker containing 50 mL of cold methanol (4 °C) under vigorous magnetic stirring.
-
Causality: Dropwise addition prevents localized supersaturation and entanglement of polymer chains, which could otherwise co-precipitate and trap the cyclic esters within the polymer matrix.
-
-
Separation : Centrifuge the suspension at 8,000 rpm for 10 minutes. The high-molecular-weight PLA will form a dense pellet at the bottom[6].
-
Recovery : Decant the supernatant (containing the cyclic esters and internal standard) and filter through a 0.22 µm PTFE syringe filter to remove any micro-particulates[1].
-
System Validation : To validate extraction efficiency, process a control sample of fully devolatilized PLA spiked with a known mass of analytical-grade L-lactide in parallel. Recovery rates must exceed 98% to confirm the absence of matrix entrapment.
Workflow B: Chemical Recycling to Monomer (CRM)
Causality of Experimental Design
Chemical recycling via thermal depolymerization relies on an intramolecular transesterification reaction, commonly referred to as the "back-biting" mechanism[3]. By applying a Lewis acid catalyst (such as Tin(II) octoate, Sn(Oct) 2 ) under high vacuum and elevated temperatures (180–200 °C), the thermodynamic equilibrium is shifted toward the volatile cyclic dimer[3][4]. Continuous removal of the cyclic ester via sublimation drives the Le Chatelier equilibrium toward depolymerization and prevents competitive inter-chain transesterification that leads to random, non-volatile oligomers.
Fig 2: Catalytic thermal depolymerization pathway for chemical recycling to monomer.
Step-by-Step Protocol
-
Comminution & Drying : Mill the bulk polymer waste into particles < 2 mm. Dry in a vacuum oven at 60 °C for 24 hours to remove all moisture.
-
Catalyst Blending : In a dry-box, blend the polymer with 1–2 wt% Sn(Oct) 2 catalyst[4].
-
Depolymerization Reactor Setup : Transfer the blend to a round-bottom flask connected to a short-path distillation apparatus with a cold trap.
-
Reaction Execution : Submerge the flask in an oil bath pre-heated to 190 °C and gradually apply a high vacuum (< 1 mbar).
-
Collection : The cyclic ester will vaporize and rapidly crystallize on the walls of the cold trap. Maintain the reaction until the polymer melt is exhausted (typically 2–4 hours).
-
Purification : The crude cyclic ester may contain meso-lactide and linear oligomers. Purify via recrystallization in dry ethyl acetate or toluene to achieve >99% purity[2][6].
Analytical Quantification & Data Presentation
Extracted cyclic esters are typically quantified using Gas Chromatography with a Flame Ionization Detector (GC-FID). Injector temperatures must be strictly controlled (e.g., 200 °C) to prevent the thermal reformation of lactide from any co-extracted low-molecular-weight linear oligomers during analysis[1].
Table 1: Solvent Selection Matrix for PLA and Lactide
| Solvent | PLA Solubility | Lactide Solubility | Role in Extraction Workflow |
| Dichloromethane (DCM) | High | High | Primary Solvation[1][5] |
| Chloroform | High | High | Primary Solvation (Alternative)[5][6] |
| Methanol | Insoluble | High | Anti-solvent (Precipitation)[2][6] |
| Cyclohexane | Insoluble | Moderate | Anti-solvent (Alternative)[1] |
| Water | Insoluble | Hydrolyzes | Avoid (Causes degradation to lactic acid)[2] |
Table 2: Comparative Yields of Ester Recovery Methods
| Extraction Method | Target Cyclic Ester | Catalyst / Reagent | Temp (°C) | Time (h) | Typical Yield (%) |
| Dissolution-Precipitation | Residual Lactide | None (DCM/MeOH) | 20 | 1 | > 98.0 |
| Thermal Depolymerization | L-Lactide (from PLA) | Sn(Oct) 2 (1-2 wt%) | 180-200 | 4 | 85.0 - 90.0 |
| Solvent-Assisted Alcoholysis | Methyl Lactate* | Ionic Liquids | 70 | 3 | > 93.0 |
*Note: Alcoholysis yields linear alkyl esters rather than cyclic esters, provided here for comparative context in chemical recycling[7].
References[3] McKeown, P., & Jones, M. D. (2020). The Chemical Recycling of PLA: A Review. MDPI. Available at:https://www.mdpi.com/2073-4360/12/5/1152[4] Sustainable Thermoplastic Elastomers from Commercial Cyclic Esters: One-Pot Synthesis of Poly(l‑lactide)‑b‑(δ-hexalactone-stat-ε-caprolactone). (2026). PMC. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10848030/[7] Román-Ramírez, L. A., et al. (2023). Solvent-Assisted Poly(lactic acid) Upcycling under Mild Conditions. ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acssuschemeng.3c01753[2] Lactide: Production Routes, Properties, and Applications. (2022). MDPI. Available at:https://www.mdpi.com/2073-4360/14/8/1539[1] NatureWorks LLC. (2010). Analytical Method: Quantification of Residual Lactide in Polylactide (PLA) by Gas Chromatography. Available at:https://www.natureworksllc.com/~/media/Files/NatureWorks/Technical-Documents/Analytical-Methods/Analytical-Method_Quantification-of-Residual-Lactide-in-PLA-by-GC_pdf.pdf[6] Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology. (2024). PMC. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10935560/[5] Identification of Alternative Solvents to DCM for Dissolving PLA. (2019). Diva-Portal.org. Available at:http://www.diva-portal.org/smash/get/diva2:1352496/FULLTEXT01.pdf
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Detection and Characterization of Non-Intentionally Added Substances (NIAS) in Biodegradable Food Packaging
An Application Guide for Researchers
Abstract
The transition towards sustainable and biodegradable food packaging, driven by consumer demand and environmental concerns, presents new challenges for ensuring consumer safety. While materials like polylactic acid (PLA) and polyhydroxyalkanoates (PHA) offer environmental benefits, they are subject to the same rigorous safety standards as conventional plastics. A critical aspect of this safety assessment is the detection and toxicological evaluation of Non-Intentionally Added Substances (NIAS). This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the principles, strategies, and detailed protocols for identifying and characterizing NIAS in biodegradable food contact materials (FCMs). We will explore the regulatory landscape, outline a complete analytical workflow from sample preparation to data analysis, and discuss the unique challenges and future perspectives in this evolving field.
Introduction: The NIAS Challenge in Biodegradable Packaging
Non-Intentionally Added Substances (NIAS) are chemical compounds present in a food contact material that have not been added for a technical reason during the production process.[1][2][3] Their origins are diverse and can be broadly categorized as:
-
Side-products and Impurities: Residual monomers, catalysts (e.g., tin(II)octanoate used in PLA polymerization), and reaction by-products from the synthesis of the biopolymer itself.[1][4]
-
Degradation Products: Substances formed from the breakdown of the polymer or intentionally added substances (IAS), such as plasticizers and antioxidants, during manufacturing (e.g., extrusion) or use.[1][5][6] For biodegradable polyesters, hydrolysis can lead to the formation of oligomers.
-
Contaminants: Impurities from raw materials, cross-contamination during manufacturing, or substances introduced from recycled content.[1][3]
While conventional plastics have been studied extensively, biodegradable materials present a unique NIAS profile. Oligomers, both linear and cyclic, are a primary NIAS category for polyesters like PLA and polybutylene adipate terephthalate (PBAT).[7][8][9] The inherent nature of these materials to biodegrade means their stability and degradation pathways under various conditions must be thoroughly understood to predict potential NIAS formation.[4] The safety of any FCM, regardless of its origin, must be ensured, and this responsibility lies with the manufacturer.[3][10]
The Regulatory Landscape: EU and U.S. Perspectives
A harmonized global regulation for NIAS does not exist, and approaches differ significantly, particularly between the European Union and the United States.
-
European Union: The EU has a well-defined legal framework. The Framework Regulation (EC) No. 1935/2004 requires that FCMs do not transfer their constituents to food in quantities that could endanger human health.[10][11] The Plastics Regulation (EU) No. 10/2011 specifically defines NIAS and mandates a risk assessment for them based on internationally recognized scientific principles.[2][11][12] In practice, for unknown substances that are not carcinogenic, mutagenic, or toxic to reproduction (CMR), a migration limit of 10 µg/kg (10 ppb) is often applied as a threshold of concern.[2]
-
United States: The U.S. Food and Drug Administration (FDA) does not use the legal term "NIAS".[2][5] Instead, the regulations focus on the concept of "suitable purity." 21 CFR 174.5 mandates that any substance used as a component of articles that contact food shall be of a purity suitable for its intended use.[5][13] This requires manufacturers to consider all foreseeable impurities, including residual monomers, catalysts, and products of incomplete reaction.[13] The FDA's Food Contact Notification (FCN) process requires detailed information on the stability of the substance and its potential degradation products.[13]
A Strategic Approach to NIAS Analysis
A systematic and multi-faceted analytical strategy is required to tackle the complexity of NIAS screening. The goal is not just to detect, but to identify and quantify substances to enable a toxicological risk assessment. The general workflow combines migration experiments with advanced chromatographic and mass spectrometric techniques.
A non-targeted screening (NTS) approach is fundamental, as it does not require a pre-defined list of analytes, enabling the discovery of a broad spectrum of unknown and unexpected substances.[14]
Detailed Methodologies and Protocols
This section provides step-by-step protocols for the key phases of NIAS analysis.
Protocol 1: Migration Testing
The objective of migration testing is to simulate the transfer of substances from the packaging to food under worst-case usage conditions.[15]
Materials:
-
Biodegradable FCM sample (e.g., PLA cup, PHA film).
-
Food Simulants (as per Regulation (EU) No. 10/2011):
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Olive oil or alternative fatty food simulants (95% ethanol, isooctane).
-
-
Migration cells or glass containers.
-
Incubator or oven capable of maintaining temperatures up to 60°C or higher.
Procedure:
-
Sample Preparation: Cut the FCM sample into pieces of a known surface area (e.g., 1 dm²). Ensure no cross-contamination occurs during cutting.
-
Cell Loading: Place the sample into the migration cell or glass container. Add the selected food simulant at a specified surface-area-to-volume ratio (typically 6 dm²/L).
-
Incubation: Expose the sample to the simulant under worst-case conditions of time and temperature as defined by regulations. A common condition for general screening is 10 days at 40°C or 60°C. For items intended for hot-fill or heating, specific high-temperature tests are required.
-
Migrate Collection: After the specified time, remove the FCM sample. The remaining simulant solution (the "migrate") is now ready for analysis. For fatty food simulants like olive oil, a liquid-liquid extraction step (e.g., with acetonitrile) is necessary to isolate the migrated substances before analysis.[16]
-
Blanks: Prepare a blank sample for each simulant by performing the entire procedure without the FCM to account for background contamination.
| Food Type Represented | Simulant | Typical Test Conditions |
| Aqueous, non-acidic (pH > 4.5) | 10% Ethanol (Simulant A) | 10 days at 40°C |
| Acidic (pH ≤ 4.5) | 3% Acetic Acid (Simulant B) | 10 days at 40°C |
| Fatty Foods | Olive Oil / 95% Ethanol (Simulant D2) | 10 days at 40°C / 10 days at 60°C |
| Dry Foods | Tenax® (Porous polymer adsorbent) | 10 days at 60°C |
Table 1: Selection of food simulants and typical migration test conditions.
Protocol 2: Analysis of Volatile & Semi-Volatile NIAS by GC-MS
Gas chromatography-mass spectrometry is the gold standard for analyzing compounds that are volatile or can be made volatile through derivatization.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS), preferably with a high-resolution detector like a Time-of-Flight (TOF) analyzer.
-
Headspace Solid-Phase Microextraction (HS-SPME) autosampler for sample introduction.
Procedure:
-
Sample Preparation (HS-SPME):
-
Pipette a known volume (e.g., 5-10 mL) of the aqueous migrate (from Simulant A or B) into a headspace vial.
-
For solid samples or fatty migrates, a solvent extraction may be performed first.
-
Incubate the vial (e.g., at 60°C for 15 min) to allow volatiles to partition into the headspace.
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the analytes.
-
-
GC-MS Analysis:
-
Injection: Insert the SPME fiber into the hot GC inlet (e.g., 250°C) to desorb the analytes onto the column.
-
Column: Use a low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp to a high temperature (e.g., 280-300°C) to elute a wide range of compounds.
-
MS Detection: Acquire data in full scan mode (e.g., m/z 35-550) to detect all possible compounds.
-
Protocol 3: Analysis of Non-Volatile NIAS by LC-HRMS
Liquid chromatography coupled with high-resolution mass spectrometry is essential for detecting non-volatile, polar, and thermally labile NIAS, such as oligomers and antioxidant degradation products.[17]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC).
-
High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.[5][18]
Procedure:
-
Sample Preparation:
-
Aqueous migrates (Simulant A, B) can often be injected directly after filtration.
-
Ethanol migrates (Simulant D2 alternative) may require concentration under a gentle stream of nitrogen.
-
Extracted fatty food simulants should be evaporated and reconstituted in a suitable solvent (e.g., acetonitrile/water).
-
-
LC-HRMS Analysis:
-
Column: Use a reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm) suitable for separating a wide range of polarities.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid, is common.
-
MS Detection: Acquire data in both positive and negative electrospray ionization (ESI) modes to maximize compound coverage. Use a data-independent acquisition (DIA) mode like MSE to collect fragmentation data for all ions, which aids in structural elucidation.[18][19]
-
Data Processing and NIAS Identification
The most significant challenge in NIAS analysis is moving from raw analytical data to confident compound identification.
Workflow Steps:
-
Data Pre-processing: Use specialized software to process the raw data. This involves detecting chromatographic peaks, deconvoluting mass spectra, and aligning features across different samples (including blanks).
-
Filtering: Subtract features present in the blank samples from the FCM samples to isolate true migrants.
-
Tentative Identification:
-
GC-MS: Compare the experimental mass spectrum of a feature against commercial or in-house spectral libraries (e.g., NIST, Wiley). A high match score provides a tentative identification.
-
LC-HRMS: Use the accurate mass measurement (typically <5 ppm error) to generate a list of possible elemental formulas. Search this formula against chemical databases (e.g., ChemSpider, PubChem).
-
-
Structure Elucidation: For high-priority or high-concentration unknowns, analyze the fragmentation patterns (MS/MS spectra) to piece together the chemical structure.
-
Confirmation: The highest level of confidence is achieved by purchasing a reference standard of the suspected compound and confirming that its retention time and mass spectrum match the unknown feature under identical analytical conditions. However, this is often impossible for novel NIAS.[20]
Challenges and Future Perspectives
The analysis of NIAS in biodegradable packaging, while based on established principles, faces several key hurdles:
-
Analytical Coverage: No single analytical method can detect all possible NIAS. A combination of techniques is mandatory.[3][17]
-
Identification Gaps: Mass spectral libraries are incomplete, and many NIAS, particularly oligomers and degradation products, are not present. This means many detected features remain unidentified.[14][20]
-
Risk Assessment: Without a confirmed identity, a full toxicological risk assessment is impossible. In these cases, concepts like the Threshold of Toxicological Concern (TTC) are used to estimate risk based on exposure and structural alerts.[5][21]
-
Material Complexity: Biodegradable packaging is often not a simple monolayer but a complex multilayer material containing adhesives and coatings, each contributing to the NIAS profile.[7][17]
Future efforts will focus on expanding spectral libraries, developing harmonized analytical protocols, and integrating in vitro bioassays to screen migrates for potential toxicity, helping to prioritize which unknown NIAS require the most urgent identification efforts.[14][22]
References
-
Canellas, E., et al. (2021). The detection and elucidation of oligomers migrating from biodegradable multilayer teacups using liquid chromatography coupled to ion-mobility quadrupole time-of-flight mass spectrometry. Food Chemistry. Available at: [Link]
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Geueke, B., et al. (2022). Recent Trends and Challenges on the Non-Targeted Analysis and Risk Assessment of Migrant Non-Intentionally Added Substances from Plastic Food Contact Materials. PMC. Available at: [Link]
-
Food Packaging Forum. (2021). Studies report on oligomer migration from food packaging. Available at: [Link]
-
Gokcen, T., & Sponza, D. T. (2021). Chemical Migration from Plastic Types of Food Contact Materials. SciSpace. Available at: [Link]
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Riboni, N., et al. (2023). Combined GC-MS and LC-MS methods for the investigation of NIAS in bioplastics. ResearchGate. Available at: [Link]
-
Aznar, M., et al. (2019). Migration of oligomers from a food contact biopolymer based on polylactic acid (PLA) and polyester. PubMed. Available at: [Link]
-
Kato, L. S., et al. (2021). Safety of Plastic Food Packaging: The Challenges about Non-Intentionally Added Substances (NIAS) Discovery, Identification and Risk Assessment. PMC. Available at: [Link]
-
Groh, K., et al. (2021). NIAS in Plastic Food Packaging. Encyclopedia.pub. Available at: [Link]
-
Aznar, M., et al. (2019). Migration of oligomers from a food contact biopolymer based on polylactic acid (PLA) and polyester. ResearchGate. Available at: [Link]
-
Food Packaging Forum. (2021). Two articles review oligomers and other chemicals migrating from bio-based products. Available at: [Link]
-
KÖR Group. (n.d.). Migration Testing for Plastic Food Contact Materials. Available at: [Link]
-
Singh, A., et al. (2025). Chemical Safety and Toxicological Risk Assessment of Biodegradable and Edible Films for Food Applications. Preprints.org. Available at: [Link]
-
Yulistiani, R., et al. (2019). Migration Test of Polylactic Acid (PLA) Packaging that Modified with BHT (Butyl Hydroxy Toluene) and TBHQ (Tert Butyl Hydroxy Quinon) Synthetic Antioxidant in Food Simulant. Oriental Journal of Chemistry. Available at: [Link]
-
Riboni, N., et al. (2023). Mass Spectrometry-Based Techniques for the Detection of Non-Intentionally Added Substances in Bioplastics. MDPI. Available at: [Link]
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Food Packaging Forum. (2021). Review investigates challenges of assessing NIAS in plastic FCMs. Available at: [Link]
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Gher-Corporation, K. H. L. &. (2019). U.S. and EU Approaches to Defining and Evaluating Impurities and NIAS in Food Contact Materials. Available at: [Link]
-
FAO AGRIS. (2023). Determination of the Migration of Lactide in PLA Food Contact Materials by Gas Chromatography Mass Spectrometry. Available at: [Link]
-
Riboni, N., et al. (2023). LC-MS methods for the investigation of non-volatile NIAS in bioplastics. ResearchGate. Available at: [Link]
-
Zenodo. (2025). Non-targeted screening. Available at: [Link]
-
Semantic Scholar. (n.d.). Migration of Substances from Food Packaging Materials to Foods. Available at: [Link]
-
Food Packaging Forum. (n.d.). Dossier – Non-intentionally added substances (NIAS). Available at: [Link]
-
Kato, L. S., et al. (2021). Safety of Plastic Food Packaging: The Challenges about Non-Intentionally Added Substances (NIAS) Discovery, Identification and Risk Assessment. PubMed. Available at: [Link]
-
Kato, L. S., et al. (2021). Safety of Plastic Food Packaging: The Challenges about Non-Intentionally Added Substances (NIAS) Discovery, Identification and Risk Assessment. MDPI. Available at: [Link]
-
KIDV. (n.d.). NIAS – Non-intentionally added substances in packaging. Available at: [Link]
-
Intertek. (n.d.). Migration Testing for Food Contact Materials (FCMs). Available at: [Link]
-
Food Packaging Forum. (2018). Non-intentionally added substances (NIAS). Available at: [Link]
-
EFSA. (2023). Principles that could be applicable to the safety assessment of the use of mixtures of natural origin to manufacture food contact materials. Available at: [Link]
-
NANOLAB. (n.d.). Non Intentionally Added Substances (NIAS): Risks. Available at: [Link]
-
ResearchGate. (n.d.). General data analysis workflow of LC-HRMS non-targeted screening approaches. Available at: [Link]
-
EFSA. (2016). Food contact materials: building on scientific developments. Available at: [Link]
-
Spectroscopy Online. (2025). Prioritizing Non-Target Screening in LC–HRMS Environmental Sample Analysis. Available at: [Link]
-
Food Standards Agency. (n.d.). Bio-based Materials for use in Food Contact Applications. Available at: [Link]
-
Intertek. (n.d.). Non-Intentionally Added Substances and NIAS Testing for Food Contact Materials. Available at: [Link]
-
EuPIA. (n.d.). EuPIA Guidance for Risk Assessment of Non-Intentionally Added Substances (NIAS). Available at: [Link]
-
Intertek. (2017). The Impact of the EU NIAS Regulations on the US FDA Final Articles Indirect Food Additives Compliance. Available at: [Link]
-
Semantic Scholar. (2015). UPLC–ESI-Q-TOF-MSE and GC–MS identification and quantification of non-intentionally added substances coming from biodegradable food packaging. Available at: [Link]
-
ResearchGate. (2025). Recent Trends and Challenges on the Non-Targeted Analysis and Risk Assessment of Migrant Non-Intentionally Added Substances from Plastic Food Contact Materials. Available at: [Link]
-
BCC Research. (2025). Impact of FDA Regulations on Biomedical Polymer Markets. Available at: [Link]
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Characterization of Migrants from Polyurethane Adhesives in Food Contact and Medical Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyurethane (PU) adhesives are integral to the construction of multilayer packaging and medical devices due to their excellent bonding properties and versatility. However, their use necessitates a rigorous safety assessment to characterize and quantify chemical substances that may migrate from the adhesive into the product it contacts, be it food, a pharmaceutical formulation, or the human body. This application note provides a comprehensive guide for the characterization of these migrants, covering the regulatory landscape, the chemistry of potential migrants, and detailed protocols for extraction and analysis. We will explore the causality behind experimental choices, from sample preparation to advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring a robust and self-validating approach to safety and compliance.
Introduction: The Imperative for Migration Studies
Polyurethane adhesives are formed through the step-growth polymerization of isocyanate monomers with polyols.[1] While the cured polymer forms a stable matrix, the final adhesive layer is a complex mixture that can contain unreacted monomers, catalysts, additives, and reaction by-products. These substances are not chemically bound to the polymer network and have the potential to migrate.
In the context of food packaging or pharmaceutical products, these migrating chemicals are classified as leachables —compounds that migrate into the product under normal conditions of use. To proactively identify potential leachables, extractables studies are performed under exaggerated conditions to generate a comprehensive profile of what could migrate.[2][3] This proactive approach is essential for ensuring consumer and patient safety and is mandated by regulatory bodies worldwide.[3]
The primary safety concerns associated with migrants from PU adhesives include:
-
Residual Monomers: Aromatic isocyanates like methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) are toxic and reactive.[4]
-
Primary Aromatic Amines (PAAs): Formed from the hydrolysis of unreacted aromatic isocyanates, many PAAs are carcinogenic or potentially carcinogenic.[4][5][6] Their migration is a significant regulatory focus.
-
Non-Intentionally Added Substances (NIAS): These include impurities, reaction by-products (e.g., cyclic oligomers), and degradation products from additives.[7][8] The unpredictable nature of NIAS makes their identification a critical challenge.[9]
This guide will provide the foundational knowledge and practical protocols to address these challenges head-on.
Regulatory Framework: A Global Perspective
A thorough understanding of the regulatory landscape is the starting point for any migration study. The requirements are stringent and aim to protect consumers by setting limits on the transfer of chemicals.
-
European Union: The principal legislation is the Framework Regulation (EC) No 1935/2004, which sets the general safety requirements for all Food Contact Materials (FCMs).[10] For plastics, which includes multilayer laminates bonded by adhesives, Commission Regulation (EU) No 10/2011 is the key document.[11] It establishes an Overall Migration Limit (OML) of 10 mg of total substance per dm² of contact surface (or 60 mg/kg of food) and Specific Migration Limits (SMLs) for individual authorized substances.[5]
-
Primary Aromatic Amines (PAAs): There is a strict group SML for PAAs. The sum of all PAAs must not be detectable in the food or food simulant.[12][13] The regulation specifies a detection limit of 0.01 mg/kg (10 ppb) for the sum of PAAs, and a lower limit of 0.002 mg/kg (2 ppb) for individual carcinogenic PAAs.[13]
-
-
United States (FDA): The Food and Drug Administration regulates adhesives under Title 21 of the Code of Federal Regulations (CFR), specifically 21 CFR 175.105 "Adhesives".[14][15] This regulation provides a list of approved substances for use in adhesives intended for indirect food contact. Compliance can be achieved if the adhesive is either formulated from this list or separated from the food by a functional barrier that prevents migration.[14][16] If a new substance is used, a Food Contact Notification (FCN) process, which often requires migration studies, is necessary.[5]
-
Pharmaceuticals & Medical Devices: For drug products, guidelines from the International Council for Harmonisation (ICH), such as the draft Q3E guideline on Extractables and Leachables, provide a risk-based framework.[17][18][19] For medical devices, the ISO 10993 series, particularly ISO 10993-18 on chemical characterization, is the global standard.[1][20] These frameworks require the identification and toxicological risk assessment of leachables.
The Migration Study Workflow: From Planning to Analysis
A successful migration study is a systematic process. The causality behind each step is critical for generating reliable and defensible data.
Causality in Experimental Design
-
Why Worst-Case Conditions? Regulatory bodies require testing to simulate the most extreme conditions a product might encounter.[21] This ensures that if the product is safe under these conditions, it will be safe under all intended uses. For example, testing for long-term room temperature storage is often accelerated by using elevated temperatures (e.g., 10 days at 60°C) to cover the full shelf-life.[10]
-
Why Food Simulants? Using actual food for testing is often impractical due to its complexity and variability. Food simulants are standardized solvents that mimic the properties of different food types.[22] The choice of simulant is dictated by the intended food contact.
| Food Simulant (per EU 10/2011) | Code | Represents Food Type | Rationale |
| 10% Ethanol (v/v) | A | Aqueous, non-acidic foods (pH > 4.5) | Simulates water-based foods like fruit juices or milk. |
| 3% Acetic Acid (w/v) | B | Acidic foods (pH ≤ 4.5) | Simulates acidic products like sauces, pickles, or citrus juices. |
| 20% Ethanol (v/v) | C | Alcoholic foods (≤ 20% alcohol) | Simulates beverages like wine or beer. |
| 50% Ethanol (v/v) | D1 | Alcoholic foods (> 20% alcohol) & O/W emulsions | Simulates spirits and fatty foods like milk or cream. |
| Vegetable Oil (e.g., Olive Oil) | D2 | Fatty foods | Simulates fats and oils, representing a worst-case for lipophilic (fat-soluble) migrants. |
| Poly(2,6-diphenyl-p-phenylene oxide) | E | Dry foods | A solid adsorbent (e.g., Tenax®) used where liquid simulants are not appropriate. |
| Table 1: Common Food Simulants and Their Applications based on EU Regulation 10/2011.[22] |
-
Why is Adhesive Curing Critical? Polyurethane adhesives cure via chemical reaction. If this process is incomplete, the concentration of unreacted monomers (isocyanates) will be artificially high, leading to elevated PAA formation and non-compliant migration results.[6][12] It is imperative to follow the adhesive manufacturer's curing instructions (time and temperature) before commencing any migration test.[12]
Detailed Protocols
The following protocols provide a starting point for the analysis of migrants. Method validation according to guidelines like ISO 10993-18 or internal laboratory SOPs is mandatory to ensure data quality.[1][20]
Protocol: Migration Test Sample Preparation
This protocol is based on the principles outlined in EU Regulation 10/2011 for testing multilayer pouches.
-
Objective: To expose a defined surface area of the food-contact layer of a PU-laminated material to a food simulant under controlled conditions.
-
Materials:
-
Laminated test material, fully cured as per manufacturer's specifications.
-
Selected food simulant(s) (Table 1).
-
Glass migration cells or clean glass containers with inert lids.
-
Calibrated oven or incubator.
-
Stainless steel cutting tools.
-
-
Procedure:
-
Cut the test material into specimens of a known surface area (e.g., 1 dm²). Handle samples with clean, lint-free gloves to avoid contamination.
-
Place the specimen into the migration cell. For a pouch, the simulant is typically filled inside, ensuring only the intended food-contact layer is exposed. The standard ratio is 6 dm² of material per 1 kg (or 1 L) of food simulant.[4]
-
Add the pre-heated food simulant to the cell.
-
Seal the cell and place it in the calibrated oven at the selected test condition (e.g., 10 days at 60°C for accelerated long-term storage simulation).[10]
-
Simultaneously, run a blank control containing only the food simulant in a separate cell under the same conditions. This is crucial for identifying any background contamination.
-
After the exposure time, remove the cells from the oven and allow them to cool to room temperature.
-
Carefully collect the simulant (now referred to as the "migrate") into a clean glass vial for analysis. The sample is now ready for analytical testing.
-
Protocol: GC-MS Screening for Volatile & Semi-Volatile Migrants
This method is designed for untargeted screening to identify a broad range of potential migrants like residual solvents, additives, and degradation products.
-
Objective: To separate and identify volatile and semi-volatile organic compounds in the migrate.
-
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary Column: Low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).[23]
-
Injector with split/splitless capability.
-
Helium carrier gas (high purity).
-
Acetonitrile or appropriate solvent for liquid injection.
-
-
Sample Preparation (for liquid injection):
-
Take an aliquot of the migrate (e.g., 1 mL of an ethanol or acetic acid simulant).
-
If the simulant is aqueous (A or B), perform a liquid-liquid extraction (LLE) into a more volatile, GC-compatible solvent like dichloromethane or hexane.
-
If the simulant is fatty (D2), a solvent extraction and clean-up step may be required.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Transfer the final extract to a 2 mL autosampler vial.
-
-
GC-MS Parameters:
-
Injector Temp: 280-300°C.[23]
-
Injection Mode: Splitless (for trace analysis).
-
Injection Volume: 1 µL.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Oven Program:
-
Initial Temp: 40°C, hold for 2 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 min at 300°C.[24]
-
-
MS Transfer Line Temp: 280-300°C.[23]
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-550.
-
-
Data Analysis:
-
Integrate all significant peaks in the total ion chromatogram (TIC), excluding those present in the blank.
-
Perform a library search (e.g., NIST, Wiley) on the mass spectrum of each peak for tentative identification.
-
Confirm identifications using authentic reference standards where possible.
-
Protocol: LC-MS/MS Analysis for PAAs and Non-Volatile Migrants
This method provides the high sensitivity and specificity required for quantifying trace-level PAAs and identifying high molecular weight, non-volatile compounds like oligomers and additives.
-
Objective: To identify and quantify specific target PAAs and screen for non-volatile NIAS.
-
Instrumentation & Consumables:
-
Ultra-High Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[3][25]
-
Reversed-Phase C18 Column (e.g., 2.1 x 100 mm, <2 µm particle size).[25]
-
Mobile Phase A: Water with 0.1% formic acid.[25]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[25]
-
High-purity solvents and additives.
-
-
Sample Preparation:
-
Take an aliquot of the migrate. If using Tenax® (Simulant E), perform solvent desorption.
-
For aqueous simulants (A, B, C), direct injection may be possible. Acidic simulants may need pH adjustment or dilution.
-
For fatty simulant D2, a liquid-liquid or solid-phase extraction (SPE) is required to remove the oil matrix.
-
Filter the final sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
UHPLC-MS/MS Parameters:
-
Column Temp: 40°C.[25]
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 5 µL.[25]
-
Gradient Program (Example):
-
Start at 5% B, hold for 1 min.
-
Linear gradient to 98% B over 10 min.
-
Hold at 98% B for 2 min.
-
Return to initial conditions and re-equilibrate for 3 min.
-
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).[25]
-
Source Temp: 120°C.[25]
-
Desolvation Temp: 500°C.[25]
-
Acquisition Mode: For PAA quantification, use Multiple Reaction Monitoring (MRM) with specific precursor/product ion transitions for each target amine. For NIAS screening, use a full scan or data-independent acquisition (DIA) mode (e.g., MSE).[3]
-
-
Data Analysis:
-
Quantification: Create a calibration curve for each target PAA using certified reference standards. Quantify the concentration in the sample against this curve.
-
Screening: For NIAS, process the high-resolution full-scan data to propose elemental compositions for unknown peaks. Use databases (e.g., ChemSpider) and fragmentation data to tentatively identify structures.[9]
-
Data Interpretation and Reporting
The final step is to synthesize the analytical data into a coherent report.
Quantitative Data Summary
All quantified results must be compared against the relevant regulatory limits.
| Substance Class | Example Compound | SML / Threshold | Regulatory Basis |
| Primary Aromatic Amines (PAAs) | Sum of all PAAs | Not Detectable (at 0.01 mg/kg) | Commission Regulation (EU) No 10/2011[13] |
| Carcinogenic PAAs | 2,4-Toluenediamine | Not Detectable (at 0.002 mg/kg) | Commission Regulation (EU) No 10/2011[13] |
| Isocyanates | Sum of all isocyanates | Not Detectable (at 0.01 mg/kg) | Commission Regulation (EU) No 10/2011[12] |
| Authorized Additives | e.g., specific plasticizer | Varies by substance (see Annex I of 10/2011) | Commission Regulation (EU) No 10/2011 |
| NIAS | N/A | Toxicological Risk Assessment Required | (EC) No 1935/2004 (General Safety) |
| Table 2: Example Migration Limits for Key Substances from PU Adhesives. |
The Declaration of Compliance (DoC)
For food contact materials in the EU, the results of the migration studies are summarized in a Declaration of Compliance (DoC). This is a formal document that is passed down the supply chain, stating that the material complies with the relevant legislation. It must include information on the identity of the substances used, any applicable SMLs, and specifications on the types of food and conditions of use for which the material is suitable.[5]
Conclusion
The characterization of migrants from polyurethane adhesives is a complex but essential process for ensuring product safety in the food, pharmaceutical, and medical device industries. A successful program is built on a deep understanding of the underlying chemistry, a robust knowledge of the global regulatory landscape, and the meticulous application of advanced analytical techniques. By following a systematic workflow that emphasizes the causality behind each experimental choice—from worst-case scenario testing to the selection of appropriate analytical technologies—researchers can generate the high-quality, defensible data needed to meet compliance requirements and, most importantly, protect public health.
References
- Vertex AI Search. (2015, September 22). 3 tips on meeting FDA regulations for adhesives used in food packaging.
- Hotmelt.com. (2025, April 25). FDA 175.105 Adhesives: Glues for Indirect Food Contact.
-
Nerin, C., et al. (2012, April 13). Analytical tools for identification of non-intentionally added substances (NIAS) coming from polyurethane adhesives in multilayer packaging materials and their migration into food simulants. PubMed. Available at: [Link]
-
Vera, P., et al. (2013, April 15). Migration of non intentionally added substances from adhesives by UPLC-Q-TOF/MS and the role of EVOH to avoid migration in multilayer packaging materials. PubMed. Available at: [Link]
- Franklin Adhesives & Polymers. Adhesives for Indirect Food Contact: Meeting 21 CFR 175.105 Standards.
- Herbiotek. Method Validation and Qualification for Determination of Extractables/Leachables for Medical Devices.
- H.B. Fuller. (2019, July 24). A General Overview of Packaging Food Safety.
-
Smithers. What are the Migration Testing Simulants. Available at: [Link]
- Food Standards Agency. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials.
-
legislation.gov.uk. (2011, January 14). Commission Regulation (EU) No 10/2011. Available at: [Link]
- International Organization for Standardization. ISO 10993-18: Biological evaluation of medical devices — Part 18: Chemical characterization of medical device materials within a risk management process.
-
Intertek. Adhesive Testing. Available at: [Link]
- STQ. (2015, November 5). Brief Introduction of (EU) No 10/2011 on Plastic FCM.
- Flexible Packaging Europe (FPE).
-
Vera, P., et al. (2022). Identification of Nonvolatile Migrates from Food Contact Materials Using Ion Mobility–High-Resolution Mass Spectrometry and in Silico Prediction Tools. ACS Publications. Available at: [Link]
-
Brede, C., et al. (2012, December 5). Aromatic amines from polyurethane adhesives in food packaging: the challenge of identification and pattern recognition using Quadrupole-Time of Flight-Mass Spectrometry. PubMed. Available at: [Link]
- Innoform Testservice. (2025, October 14). Primary aromatic amines (PAA) – New discussions on the detection limit.
- Hoppe, M., et al. (2016, January 28). Identification and quantification of oligomers as potential migrants in plastics food contact materials with a focus in polycondensates - A review. University of Amsterdam.
- SpecialChem. (2018, March 8). Migresives in Flexible Food Packaging: Solventless Polyurethane Adhesives.
- ResolveMass Laboratories Inc. (2025, November 29). ICH Q3E Extractables and Leachables (E&L) study requirements.
- Federal Register. (2025, December 1). Q3E Guideline for Extractables and Leachables; International Council for Harmonisation; Draft Guidance for Industry; Availability.
- Flexible Packaging Europe (FPE).
- ResearchGate.
- Clemson University. (2020, May 27). Technique for the Determination of Migratable Primary Aromatic Amines Applied to Multi-Laminate Pouches Utilizing Polyurethane Adhesives. Clemson OPEN.
- LCGC International. (2022).
- European Food Safety Authority.
- Eurofins. (2025, November 4).
- U.S. Food and Drug Administration. (2025, August 1). Q3E Guideline for Extractables and Leachables.
- Qualitek Labs. (2025, October 17).
- MDPI. (2018, July 21). GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers.
- Thermo Fisher Scientific.
- National Center for Biotechnology Information. (2026, March 19). Development of a Long-term Migration Test Method for Plastic Food Utensils, Containers, and Packaging.
- Tentamus. Migration testing | Product safety of packaging.
- ResearchGate.
- SciSpace. (2025, August 9).
- ResearchGate. Development and validation of an UHPLC-qTOF-MS method for the quantification of cyclic polyesters oligomers in pasta by applying a modified QuEChERS clean-up.
- Nelson Labs. LC/MS Analysis of Cyclic Oligomer Co-polymer (COC) Extract.
- Pure. (2023, January 2). Study of the ionic strength effect on the migration of polyamide 6 and 66 oligomers into liquid simulants by a LC-qTOF.
- Thermo Fisher Scientific. Accelerated Solvent Extraction & Ultra-High Performance Liquid Chromatography Coupled with High-ResolutionMass Spectrometry.
- MDPI. (2019, December 13).
- Thermo Fisher Scientific. Accelerated Solvent Extraction - Environmental Technical Resource Guide.
- Nelson Labs. (2019, February 18). Use of Accelerated Conditions in Extractables and/or Leachables Studies.
- Royal Society of Chemistry. MALDI-MS and colorimetric analysis of diisocyanate and polyol migrants from model polyurethane adhesives used in food packaging.
- National Center for Biotechnology Information. (2016, July 25).
- Royal Society of Chemistry.
Sources
- 1. nhiso.com [nhiso.com]
- 2. Adhesive Testing [intertek.com]
- 3. Aromatic amines from polyurethane adhesives in food packaging: the challenge of identification and pattern recognition using Quadrupole-Time of Flight-Mass SpectrometryE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. (EU) No 10/2011 Commission Regulation on Plastic Materials and Articles Intended to Come into Contact with Food | Inventory Pedia | ChemRadar [chemradar.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. D4339 Standard Test Method for Determination of the Odor of Adhesives [store.astm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. infinitalab.com [infinitalab.com]
- 10. stq-cert.com [stq-cert.com]
- 11. youtube.com [youtube.com]
- 12. flexpack-europe.org [flexpack-europe.org]
- 13. Primary aromatic amines (PAA) – New discussions on the detection limit - Innoform Testservice [innoform.de]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. Food contact testing requirements for plastics [satra.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. Medical Device Extractables & Leachables - ISO 10993-18 [hohenstein.us]
- 18. packlab.gr [packlab.gr]
- 19. blog.brunslab.com [blog.brunslab.com]
- 20. herbiotek.com [herbiotek.com]
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- 24. GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans [mdpi.com]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-Eluting Peaks in Oligomer Chromatography
Welcome to the Technical Support Center. As therapeutic oligonucleotides (ASOs, siRNAs, mRNAs, and aptamers) grow in sequence length and complexity, achieving baseline resolution of the full-length product (FLP) from highly similar synthesis impurities (N-1 shortmers, N+1 longmers, and adducts) has become a critical analytical bottleneck.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the biophysical causality behind co-elution and provide self-validating protocols to ensure your Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) chromatography methods are robust, reproducible, and MS-compatible.
Diagnostic Triage: Identifying Hidden Co-Elution
Before altering your method parameters, you must mathematically confirm that co-elution is occurring. A visually symmetrical peak in a UV chromatogram does not guarantee compound purity.
-
Diode Array Detector (DAD) Spectral Analysis: Perfect co-elution shows no obvious visual distortion. However, if you extract ~100 UV spectra across the leading edge, apex, and tailing edge of a single peak, differing spectral profiles indicate multiple species exiting the column simultaneously [1].
-
Mass Spectrometry (MS) Profiling: Extract the Total Ion Chromatogram (TIC) and compare the m/z spectra across the peak. A shift in the isotopic envelope or the sudden appearance of +22 Da (Sodium) or +38 Da (Potassium) mass shifts confirms that an adducted species or failure sequence is hiding beneath the main peak [1].
Diagnostic workflow for identifying and resolving co-eluting peaks in oligonucleotide IP-RP-HPLC.
Troubleshooting Guide: Causality & Solutions
Issue A: Broad, Split, or Merging Peaks (Conformer Co-Elution)
-
The Causality: Oligonucleotides (especially GC-rich sequences) naturally form secondary structures like hairpins or self-dimers. If the molecule exists in a dynamic equilibrium between folded and unfolded states during the chromatographic run, the stationary phase interacts with multiple structural conformations. This differential partitioning causes peak broadening or splitting that masks true sequence impurities [2].
-
The Solution: Elevate the column temperature to 60°C – 80°C. This acts as a denaturing condition, forcing the oligonucleotide into a single, unfolded linear state. This unifies the mass transfer kinetics, sharpens the peak, and resolves the FLP from actual impurities [3].
Issue B: FLP Co-Eluting with N-1 / N+1 Impurities
-
The Causality: In IP-RP, retention is driven by the hydrophobic interaction of the ion-pairing agent bound to the negatively charged phosphodiester backbone. If ion-pairing efficiency is weak, separation defaults to the hydrophobicity of the nucleobases. Because the hydrophobic difference between a 25-mer and a 24-mer is minimal, they co-elute.
-
The Solution: Switch to a strong ion-pairing system like Triethylamine/Hexafluoroisopropanol (TEA/HFIP). HFIP acts as a dynamic modifier; it lowers the pH, increases the hydrophobicity of the ion pair, and makes the separation strictly dependent on the number of backbone charges (sequence length)[4].
Mechanistic pathway of TEA/HFIP ion-pairing for length-based resolution of oligonucleotides.
Issue C: Co-Elution of Longmers (>50 nt) in Anion-Exchange (AEX)
-
The Causality: In SAX chromatography, retention is based on total negative charge. For longer oligos, the relative charge difference between N and N-1 is proportionally minuscule (e.g., 75 vs 74 charges), making resolution difficult with standard salt gradients. Furthermore, secondary structures shield these charges from the stationary phase.
-
The Solution: Utilize a high-pH mobile phase (e.g., 10 mM NaOH, pH 12). Elevating the pH disrupts hydrogen bonding, ensuring all phosphate groups are fully exposed to the SAX stationary phase. This drastically sharpens peaks and improves N-1 resolution for longmers compared to standard Tris buffers at pH 8.0 [7].
Quantitative Data & Parameter Optimization
Understanding the trade-offs in your chromatographic parameters is essential for method development. Use the tables below to select the appropriate buffer system and gradient profile.
Table 1: Comparison of Mobile Phase Additives for Oligonucleotide Chromatography
| Additive System | Primary Mechanism | MS Compatibility | Resolution Power (N vs N-1) | Best Use Case |
| TEAA (Triethylammonium Acetate) | Hydrophobic & Weak Ion-Pairing | Low (Severe Signal Suppression) | Moderate | UV-based preparative purification and scale-up [5]. |
| TEA/HFIP (Triethylamine / HFIP) | Strict Charge/Length Ion-Pairing | High (Enhanced Ionization) | Excellent | LC-MS characterization & resolving critical sequence pairs [4]. |
| HA/HFIP (Hexylamine / HFIP) | Highly Hydrophobic Ion-Pairing | Very High | Excellent | High-resolution MS of very short oligos or low-concentration samples. |
Table 2: Gradient Optimization Trade-offs
| Parameter Adjustment | Effect on Resolution | Effect on Peak Efficiency | Mechanistic Causality |
| Shallower Gradient Slope (e.g., 0.5%/min) | Increases | Decreases (Broader peaks) | Increases the time analytes spend partitioning, allowing minor charge differences to separate. |
| Increased Flow Rate (e.g., 0.2 to 0.4 mL/min) | Decreases | Increases (Sharper peaks) | Reduces longitudinal diffusion but provides less time for stationary phase interaction. |
| Increased Column Temp (60°C to 80°C) | Increases | Increases | Denatures secondary structures, creating a single conformer and improving mass transfer kinetics. |
Self-Validating Experimental Protocols
Protocol A: 3-Step Gradient Optimization for N-1 Resolution
This protocol ensures that gradient flattening is mathematically targeted to the elution point of your specific oligonucleotide, rather than relying on guesswork.
-
Scouting Run: Run a broad gradient (e.g., 5% to 40% Methanol in 15 mM TEA / 400 mM HFIP over 20 minutes) to determine the exact elution percentage of the Full-Length Product (FLP).
-
Targeted Shallow Gradient: Calculate the organic percentage where the FLP elutes (e.g., 18%). Design a new gradient starting 5% below this point (13%) and ending 5% above it (23%) over 15–20 minutes. This flattens the slope to ~0.5%/min.
-
System Validation: Inject a known N-1 spiked standard. Baseline resolution ( Rs>1.5 ) between the N-1 and FLP validates the gradient slope. If Rs<1.5 , reduce the slope to 0.25%/min.
Protocol B: System Passivation and Adduct Removal
Alkali metals (Na+, K+) from glassware replace protons on the phosphodiester backbone, causing +22 Da adducted species to co-elute as peak shoulders. This protocol strips metals from the system.
-
Preparation: Prepare a wash solution of 5 mM Na2EDTA in 80:20 Water/Acetonitrile [6].
-
System Flush: CRITICAL: Divert the LC flow to waste. EDTA will severely suppress MS signal and contaminate the source if allowed to enter the mass spectrometer.
-
Priming: Prime all solvent lines (A and B) with the EDTA wash solution for 6 minutes.
-
Column Wash: Flush the column at 0.5 mL/min for 20 minutes to strip metal ions from the frits and stationary phase.
-
Re-equilibration: Switch back to the method mobile phase (e.g., TEA/HFIP) and flush for 15 minutes before reconnecting the flow to the MS.
-
System Validation: Inject a mass standard (e.g., a 25-mer poly-T sequence). The complete absence of +22 Da (Na+) shoulders in the MS spectra validates system cleanliness.
Frequently Asked Questions (FAQs)
Q: Why am I losing MS signal and resolution after 20-25 injections? A: Metal accumulation on the column frit or stationary phase scavenges the oligonucleotides, causing severe adduction and peak tailing/co-elution. Implement a low-pH mobile phase wash at the end of each run, or run the 5 mM EDTA wash (Protocol B) every 20 injections to maintain system passivation [6].
Q: How does HFIP purity affect my MS sensitivity and peak shape? A: Lower purity HFIP (e.g., 99% vs 99.8% LC-MS grade) contains trace metal contaminants and synthesis byproducts. Because HFIP acts as a dynamic modifier, these contaminants directly interact with the oligonucleotide backbone, inducing adduct formation that manifests as co-eluting shoulders and reduced MS sensitivity [4]. Always use the highest purity LC-MS grade reagents available.
Q: Can I use HILIC if IP-RP fails to resolve my co-eluting peaks? A: Yes. HILIC provides orthogonal selectivity to IP-RP. In IP-RP, the loss of a hydrophobic nucleotide (e.g., Adenine) enhances N/N-1 resolution, while the loss of a hydrophilic nucleotide (e.g., Cytosine) decreases it. HILIC exhibits the exact opposite selectivity and can easily resolve critical pairs that stubbornly co-elute under IP-RP conditions [2].
References
-
Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography". Axion Analytical Labs. URL:[Link]
-
LCGC International. "Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations". Chromatography Online. URL:[Link]
-
Agilent Technologies. "Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography". Agilent Biopharma Solutions. URL:[Link]
-
Element Lab Solutions. "Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography". Element Lab Solutions. URL:[Link]
-
Hamilton Company. "Oligonucleotide Purification by Reversed-Phase Ion Pairing Chromatography". Hamilton Knowledge Center. URL:[Link]
-
Waters Corporation. "Oligonucleotides no longer eluting, not detected by UV or MS after 20-25 injections - WKB243907". Waters Support Center. URL:[Link]
-
Agilent Technologies. "Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography". Agilent AdvanceBio Oligonucleotide Columns. URL:[Link]
minimizing bloom of cyclic oligomers in polyurethanes
Technical Support Center: Troubleshooting Cyclic Oligomer Bloom in Polyurethanes
Overview For researchers and drug development professionals utilizing thermoplastic polyurethanes (TPUs) in medical devices, drug-eluting matrices, or high-purity packaging, surface blooming is a critical failure mode. Blooming manifests as a white, powdery haze on the polymer surface, which can disrupt drug release kinetics, compromise optical clarity, and cause adverse foreign-body reactions. This guide provides mechanistic insights, analytical troubleshooting, and validated protocols to minimize the bloom of cyclic oligomers.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: What is the mechanistic cause of "blooming" in TPUs? A1: Blooming is driven by the migration of low-molecular-weight cyclic oligomers from the bulk polymer to the surface[1]. During the upstream condensation polymerization of linear diols and diacids (e.g., 1,4-butanediol and adipic acid), cyclic oligomers are formed as thermodynamically favored by-products via intramolecular backbiting. Because these macrocycles lack terminal hydroxyl (-OH) groups, they cannot covalently react with diisocyanates during polyurethane synthesis[1]. Consequently, they remain as free, unbound species. Over time, thermodynamic incompatibility with the polyurethane matrix and concentration gradients drive these non-integrated species to the surface[2].
Q2: How can we analytically differentiate cyclic oligomer bloom from other migrating additives (e.g., plasticizers or waxes)? A2: To isolate the root cause, perform a solvent extraction followed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Cyclic oligomers of polyesters (like polybutylene adipate) will show distinct m/z peaks spaced exactly by the monomeric repeating unit (e.g., 200 Da for PBA)[3]. Crucially, they will appear at masses exactly corresponding to the cyclic structure, lacking the end-group mass additions seen in linear chains[3].
Q3: We synthesize our own polyester polyols. How can we prevent cyclic oligomer formation during the reaction? A3: Traditional high-temperature polycondensation (>150°C) with metallic catalysts heavily favors the intramolecular reactions that generate cyclic oligomers[1]. To suppress this, transition to enzymatic polymerization. Utilizing immobilized lipases (such as Novozym® 435) at lower temperatures (e.g., 90°C) fundamentally alters the reaction kinetics. The enzyme's active site sterically favors linear chain extension over cyclization, reducing cyclic oligomer content from >1.25% to <0.8%[1].
Q4: If we must use commercial polyols with existing cyclic oligomers, how can we formulate the TPU to prevent them from blooming? A4: If upstream purification (e.g., wiped film evaporation) is unfeasible, you can mitigate bloom by modifying the TPU's hard segment morphology to trap the oligomers. Introducing a mixture of co-chain extenders—specifically a blend of 1,3-cyclohexanedimethanol and 1,4-cyclohexanedimethanol—disrupts the microcrystalline packing of the polyurethane hard segments[4]. This altered, less ordered morphology increases the tortuosity of the polymer matrix, significantly reducing the diffusion coefficient of the cyclic oligomers and preventing them from reaching the surface[4].
Part 2: Visualized Workflows
Fig 1. Mechanistic pathways of cyclic oligomer formation and mitigation in TPUs.
Part 3: Standardized Experimental Protocols
Protocol A: Enzymatic Synthesis of Low-Oligomer Poly(tetramethylene adipate) Glycol (PTMAG) Causality & Validation: This protocol uses enzymatic catalysis to thermodynamically favor linear polymerization over backbiting. The self-validating mechanism involves monitoring the acid value; the reaction is only considered ready for vacuum when the acid value plateaus, ensuring maximum conversion.
-
Monomer Mixing: Combine 1,4-butanediol and adipic acid at a molar ratio of 1.1:1 in a reactor under a nitrogen atmosphere[1].
-
Initial Heating: Heat the mixture to 150°C for 30 minutes to homogenize the melt, then cool strictly to 90°C. Critical Step: Exceeding 90°C during the next step will denature the biocatalyst.
-
Enzymatic Catalysis: Add 10% by weight of Novozym® 435 (immobilized Candida antarctica lipase B)[1].
-
Polymerization: Heat the reaction mixture for 2 hours at 90°C under continuous nitrogen flow[1].
-
Vacuum Distillation: Apply a vacuum (20 torr) at 90°C for 4 hours to drive off the condensation byproduct (water) and push the equilibrium toward high-molecular-weight linear chains[1].
-
Filtration & Validation: Filter the hot mixture to recover the immobilized enzyme. Validate success by titrating for acid value and running Size Exclusion Chromatography (SEC) to confirm the molecular weight (target Mn ~2000).
Protocol B: Solvent Extraction and Quantification of Cyclic Oligomers Causality & Validation: Tetrachloroethane is selected because it swells the TPU matrix sufficiently to allow oligomer diffusion without fully dissolving the cross-linked or highly crystalline domains. The protocol is self-validating by including a parallel blank extraction to rule out solvent contamination.
-
Sample Preparation: Weigh exactly 5.0 g of the TPU sample (cut into 2x2 mm pellets to standardize surface area)[5].
-
Solvent Addition: Add the sample to a round-bottom flask containing tetrachloroethane at a 20:1 liquor ratio (100 mL) at 25°C[5].
-
Thermal Extraction: Raise the temperature to 70°C at a controlled rate of 2°C/min. Hold at 70°C for exactly 2 hours under gentle reflux[5].
-
Controlled Cooling: Cool the solution back to 25°C at a rate of 0.5°C/min. Reasoning: Slow cooling prevents the sudden precipitation of linear polymer chains, keeping the cyclic oligomers isolated in the solvent phase[5].
-
Filtration & Concentration: Filter the mixture through a 0.45 µm PTFE membrane. Rotary-evaporate the filtrate at 50°C under a vacuum of 35 mmHg to obtain a concentrated oligomer residue[5].
-
Quantification: Reconstitute the residue in 1 mL of MS-grade acetonitrile and analyze via GC-MS or MALDI-TOF MS, using a known concentration of a synthetic cyclic trimer as an internal standard to calculate recovery efficiency[5].
Fig 2. Step-by-step solvent extraction and analytical quantification workflow.
Part 4: Quantitative Data Summary
The following table summarizes the impact of different synthesis and formulation strategies on the final cyclic oligomer concentration and the resulting severity of surface bloom in TPU matrices.
| Synthesis / Formulation Method | Catalyst / Modifier Used | Cyclic Oligomer Content (%) | Bloom Severity (Visual/Haze) |
| High-Temp Condensation (Control) | Organometallic (e.g., Ti/Sn) | 1.27% - 1.50% | Severe (Thick white residue) |
| Enzymatic Polymerization (2h Vacuum) | Novozym® 435 (Lipase) | 1.27% | Moderate (Visible haze) |
| Enzymatic Polymerization (4h Vacuum) | Novozym® 435 (Lipase) | 0.82% | None to Trace |
| Post-Synthesis Solvent Extraction | Tetrachloroethane Wash | < 0.20% | None |
| Co-Chain Extender Modification | 1,3- & 1,4-Cyclohexanedimethanol | ~1.50% (Trapped in matrix) | None (High optical clarity) |
Note: Data synthesized from comparative enzymatic reduction studies[1] and chain-extender morphological modifications[4].
Sources
- 1. WO2017040505A1 - Polyols with reduced cyclic oligomer content and thermoplastic polyurethane compositions thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. KR101447935B1 - Low haze thermoplastic polyurethane using mixture of chain extenders including 1ï¼3Âand 1ï¼4Âcyclohexanedimethanol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Reducing Analytical Variability in Oligomer Migration Studies
Welcome to the Technical Support Center for oligomer migration studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing protein and nucleic acid oligomers. Analytical variability can obscure critical insights into oligomerization, a process fundamental to many biological functions and disease states. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve consistent and reliable results. Our approach is grounded in scientific principles to not only solve immediate problems but also to build a deeper understanding of the underlying causes of variability.
Section 1: Foundational Challenges in Oligomer Analysis
Oligomer migration studies, particularly those employing electrophoretic methods, are susceptible to variability from a multitude of factors. Unlike the analysis of monomers, the inherent instability and heterogeneity of oligomeric species present unique challenges. Success hinges on meticulous control over each stage of the workflow, from sample preparation to data interpretation.
FAQ: Why are my oligomer bands smeared or diffuse?
Answer: Smeared or diffuse bands are a common and frustrating issue in oligomer migration studies. This phenomenon typically points to one or more of the following underlying causes:
-
Sample Degradation: Oligomers can be sensitive to proteases or nucleases present in the sample lysate.[1] This enzymatic activity breaks down the oligomers into a spectrum of smaller sizes, resulting in a smear rather than a distinct band.[1]
-
Excessive Voltage: Applying too high a voltage during electrophoresis can generate excessive heat.[1] This heat can lead to the denaturation of proteins or the melting of nucleic acid duplexes, causing them to migrate unpredictably and appear as smears.[1]
-
Incorrect Gel Concentration: The pore size of the polyacrylamide gel must be appropriate for the size of the oligomers being analyzed.[1] If the pores are too small, larger oligomers will be impeded, leading to streaking at the top of the gel. Conversely, if the pores are too large, smaller oligomers may not be adequately resolved, contributing to a diffuse appearance.
-
Sample Overloading: Loading an excessive amount of protein or nucleic acid into a well can lead to aggregation and precipitation within the gel matrix.[2][3] This can manifest as smearing or streaking in the lane.[2]
-
High Salt Concentration: The presence of high salt concentrations in the sample buffer can interfere with the electrophoretic field, causing broad or distorted peaks.[4]
Troubleshooting Workflow for Smeared Bands
Caption: A logical workflow for troubleshooting smeared bands.
Section 2: Sample Preparation - The Critical First Step
Variability introduced during sample preparation is often irreversible. The goal is to preserve the native state of oligomers while ensuring the sample is compatible with the downstream analytical method.
FAQ: How can I prevent artificial oligomerization or dissociation during sample preparation?
Answer: This is a critical challenge, as the observed oligomeric state should reflect the in vivo situation. Several factors during sample preparation can shift the equilibrium between monomeric and oligomeric forms.
-
Buffer Composition: The pH and ionic strength of the lysis and sample buffers can significantly impact protein-protein interactions.[5] It is crucial to use buffers that mimic the physiological environment of the oligomer as closely as possible. Deviations can either promote non-native aggregation or cause the dissociation of native complexes.
-
Detergents: When working with membrane proteins, the choice and concentration of detergent are paramount. Harsh detergents can disrupt oligomeric interfaces, while milder detergents may not efficiently solubilize the complex. It is often necessary to screen a panel of detergents to find the optimal conditions.
-
Temperature: Many oligomeric interactions are temperature-sensitive. It is generally advisable to perform all sample preparation steps on ice or at 4°C to minimize both enzymatic degradation and temperature-induced structural changes.[2]
-
Sample Concentration: Overly concentrated samples can lead to non-specific aggregation, while excessively dilute samples may favor the dissociation of oligomers with weak affinities.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can be detrimental to protein structure and can induce aggregation. It is best to aliquot samples after purification and store them at -80°C to avoid multiple freeze-thaw cycles.[7]
Protocol: Screening for Optimal Lysis Buffer
-
Design: Prepare a matrix of lysis buffers with varying pH (e.g., 6.5, 7.4, 8.0) and salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Extraction: Lyse cells or tissues in each buffer condition.
-
Analysis: Analyze the resulting lysates by a native electrophoresis technique, such as Blue Native PAGE (BN-PAGE).[8]
-
Evaluation: Compare the oligomeric profiles across the different buffer conditions to identify the one that yields the most distinct and physiologically relevant bands.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| pH | 6.5 | 7.4 | 8.0 |
| NaCl (mM) | 150 | 150 | 150 |
| Result | Predominantly monomers, some smearing | Clear monomer and dimer bands | Increased high molecular weight aggregates |
| pH | 7.4 | 7.4 | 7.4 |
| NaCl (mM) | 50 | 150 | 300 |
| Result | Diffuse bands | Sharp, well-defined bands | Bands appear slightly less intense |
Section 3: Electrophoresis Techniques for Oligomer Analysis
The choice of electrophoretic technique is pivotal for resolving oligomeric species. While SDS-PAGE is a workhorse for protein analysis, its denaturing conditions are generally unsuitable for studying native oligomers.[9]
FAQ: What are the advantages and disadvantages of different native gel electrophoresis techniques?
Answer: Native gel electrophoresis separates proteins based on a combination of their size, shape, and intrinsic charge, preserving their native structure and interactions.[10] The two most common techniques are Blue Native PAGE (BN-PAGE) and Clear Native PAGE (CN-PAGE).
Blue Native PAGE (BN-PAGE):
-
Principle: BN-PAGE utilizes Coomassie Blue G-250 dye to impart a negative charge to protein complexes without denaturing them. This allows for separation primarily based on molecular weight.
-
Advantages:
-
Excellent resolution for a wide range of protein complex sizes.
-
The charge-to-mass ratio is relatively uniform, simplifying molecular weight estimation.
-
Well-suited for subsequent in-gel activity assays or mass spectrometry.[8]
-
-
Disadvantages:
Clear Native PAGE (CN-PAGE):
-
Principle: CN-PAGE, also known as native PAGE, separates proteins based on their intrinsic charge and hydrodynamic size in the absence of any charge-shifting dyes.
-
Advantages:
-
Ideal for analyzing proteins where Coomassie binding might be problematic.
-
Preserves the native charge of the protein complex, which can be informative.
-
-
Disadvantages:
-
Resolution is often lower than BN-PAGE.
-
Migration is dependent on the protein's isoelectric point (pI) and the pH of the running buffer, which can make interpretation more complex.
-
Proteins with a pI close to the buffer pH may not migrate into the gel.
-
Decision Tree for Choosing a Native Gel Technique
Caption: A decision-making guide for selecting the appropriate native gel technique.
Section 4: Detection and Quantification
Consistent and accurate detection is essential for quantifying changes in oligomer populations. Variability at this stage can arise from staining inconsistencies, antibody issues in Western blotting, and data analysis pitfalls.
FAQ: My Western blot for oligomers shows high background and non-specific bands. How can I improve this?
Answer: High background and non-specific bands are common challenges in Western blotting that can obscure the detection of your target oligomers.[11][12] Here’s a systematic approach to troubleshooting:
-
Blocking: Insufficient blocking of the membrane is a primary cause of high background.[3][12]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[3][11]
-
Solution: Titrate your antibodies to determine the optimal dilution that provides a strong signal for your target with minimal background.[11]
-
-
Washing Steps: Inadequate washing between antibody incubations can leave unbound antibodies on the membrane, contributing to background noise.[11]
-
Solution: Increase the number and duration of your wash steps. Ensure the entire membrane is submerged and agitated during washing.
-
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate.
-
Solution: Validate your antibody's specificity using positive and negative controls, such as knockout cell lines or purified protein.[11]
-
Table: Common Western Blotting Problems and Solutions for Oligomer Detection
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient blocking, antibody concentration too high.[12] | Optimize blocking agent and time; titrate antibodies.[11] |
| Non-Specific Bands | Poor antibody specificity, sample degradation.[11] | Validate antibody; use fresh protease inhibitors. |
| Weak or No Signal | Inefficient transfer, low protein abundance, inactive antibody.[12] | Verify transfer with Ponceau S stain; increase protein load; use fresh antibody.[11] |
| "Smiling" Bands | Uneven heat distribution during electrophoresis.[12][13] | Run the gel at a lower voltage or in a cold room.[2] |
FAQ: How can I accurately quantify changes in oligomer distribution?
Answer: Accurate quantification requires careful data acquisition and analysis.
-
Linear Range: Ensure that the signal intensity of your bands falls within the linear range of your detection method. Saturated signals will lead to an underestimation of the true amount of oligomer.[11]
-
Background Subtraction: Consistent background subtraction is crucial. Use a rolling ball or local background subtraction method to account for variations across the gel or membrane.
-
Normalization: To compare oligomer levels across different samples, it is essential to normalize to a loading control. This is more complex for native gels than for SDS-PAGE. One approach is to run a parallel SDS-PAGE gel and Western blot for a total protein loading control.
-
Software Analysis: While often overlooked, the software analysis of gel images can be a significant source of variability.[14] It is important to use a consistent and objective method for defining band boundaries and quantifying intensity.
Section 5: Advanced Topics and Methodologies
For particularly challenging systems, more advanced techniques may be necessary to reduce variability and gain deeper insights.
FAQ: When should I consider using a two-dimensional (2D) gel electrophoresis approach?
Answer: A 2D approach, such as 2D BN/SDS-PAGE, can be invaluable when one-dimensional separation is insufficient.[8]
-
Principle: In the first dimension, protein complexes are separated by BN-PAGE. The entire lane is then excised and placed horizontally on top of a denaturing SDS-PAGE gel. In the second dimension, the complexes are dissociated into their individual subunits, which are then separated by size.
-
Applications:
-
Determining Subunit Composition: By resolving the components of each complex from the first dimension, you can identify the subunits that make up different oligomers.
-
Resolving Co-migrating Complexes: If two different oligomeric complexes have a similar size and migrate to the same position in the first dimension, the second dimension will separate them based on their distinct subunit profiles.
-
Identifying Assembly Intermediates: 2D analysis can help to visualize partially assembled complexes, providing insights into the oligomerization pathway.
-
Workflow for 2D BN/SDS-PAGE
Caption: The workflow for two-dimensional Blue Native/SDS-PAGE.
References
-
Wittig, I., Braun, H. P., & Schägger, H. (2006). Blue native PAGE. Nature Protocols, 1(1), 418–428. Available from: [Link]
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Schägger, H., & von Jagow, G. (1991). Blue native electrophoresis for isolation of membrane protein complexes in enzymatically active form. Analytical Biochemistry, 199(2), 223–231. Available from: [Link]
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Eubel, H., Jänsch, L., & Braun, H. P. (2005). New insights into the respiratory chain of plant mitochondria. Plant Physiology and Biochemistry, 43(6), 571-581. Available from: [Link]
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Ahn, H. K., & Jones, J. D. (2023). Blue native-PAGE of protein complexes in plant cells V.1. protocols.io. Available from: [Link]
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MBL International. (2024, June 20). Common Challenges in Western Blotting and How to Overcome Them. MBL International. Available from: [Link]
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Rockland Immunochemicals. (n.d.). Tips for Optimal SDS-PAGE Separation. Rockland Immunochemicals. Available from: [Link]
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Precision Biosystems. (2023, October 11). Common Errors in the Western Blotting Protocol. Precision Biosystems. Available from: [Link]
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Wildtype One. (2025, April 21). The 8 Western Blot Failures and How to Prevent Them (2025 Guide). Wildtype One. Available from: [Link]
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Issaq, H. J., & Veenstra, T. D. (2008). Minimizing variability in two-dimensional electrophoresis gel image analysis. Electrophoresis, 29(6), 1278–1283. Available from: [Link]
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LabX. (2025, September 11). Troubleshooting Common Electrophoresis Problems and Artifacts. LabX. Available from: [Link]
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Boster Biological Technology. (n.d.). SDS-PAGE Optimization for Western Blot: Protein Separation Guide. Boster Bio. Available from: [Link]
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Phenomenex. (n.d.). Sample preparation: Impacts and best practices. Phenomenex. Available from: [Link]
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Analytical Instrumentation Center. (n.d.). Sample Preparation Guidelines. University of Missouri. Available from: [Link]
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de la Torre, C., & Rosa, J. L. (2016). Analysis of Protein Oligomerization by Electrophoresis. Methods in Molecular Biology, 1446, 337–346. Available from: [Link]
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Idowu, O. S., Idoko, D. O., Ogundipe, S. O., & Mensah, E. (2025). Optimizing SDS-PAGE for Accurate Protein Characterization in Nutritional Research and Food Quality Assessment. International Journal of Innovative Science and Research Technology, 10(1), 1008-1045. Available from: [Link]
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Gomes, A. P., & Rosa, J. L. (2019). Tris-Acetate Polyacrylamide Gradient Gels for the Simultaneous Electrophoretic Analysis of Proteins of Very High and Low Molecular Mass. Methods in Molecular Biology, 1853, 11–18. Available from: [Link]
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Wang, Y., Lomakin, A., Kanai, S., Alex, R., & Benedek, G. B. (2017). Liquid-Liquid Phase Separation in Oligomeric Peptide Solutions. Langmuir, 33(31), 7715–7721. Available from: [Link]
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Comparative Analysis of Cyclic Oligomer Migration from Packaging Polymers: Mechanisms, Methodologies, and Risk Assessment
Cyclic oligomers—small, ring-shaped molecules consisting of 2 to 40 monomeric units—are ubiquitous byproducts of polymer synthesis and degradation. In the context of pharmaceutical packaging and food contact materials (FCMs), these molecules are classified as Non-Intentionally Added Substances (NIAS)[1]. Because they lack covalent bonds to the primary polymer matrix, cyclic oligomers can readily migrate into liquid formulations, biological media, or food simulants, raising significant toxicological concerns under the Threshold of Toxicological Concern (TTC) framework.
This guide provides an objective, data-driven comparison of cyclic oligomer migration across different polymer classes, exploring the thermodynamic causality behind their behavior and establishing a self-validating analytical protocol for their quantification.
The Thermodynamics of Migration: Causality and Matrix Dynamics
The migration of cyclic oligomers is not a simple linear diffusion process; it is heavily dictated by the physicochemical properties of both the polymer matrix and the contact medium.
-
The Odd-Even Thermodynamic Effect: The migration potential of cyclic oligomers is fundamentally linked to their melting temperatures ( Tm ) and crystalline stability, which exhibit an "odd-even" alternation based on the number of monomeric units. For example, the2[2]. Lower thermodynamic stability generally correlates with higher solubility in simulants, driving preferential migration of specific oligomeric lengths.
-
Simulant-Induced Polymer Swelling: The choice of migration simulant can artificially alter the free volume of the polymer. Ethanolic simulants (e.g., 20% or 50% ethanol) act as plasticizers for polar polymers, expanding the matrix and drastically accelerating the diffusion coefficients of trapped cyclic species.
Comparative Polymer Analysis
Different polymer chemistries exhibit distinct migration profiles based on their susceptibility to hydrolysis, thermal stress, and mechanical recycling.
Polyamide 6 & 66 (PA6 / PA66)
Polyamides are highly susceptible to solvent-induced swelling. In3[3]. This is caused by the synergistic effect of ethanol swelling the polymer network and water hydrolyzing the amide linkages. Conversely, migration into lipophilic simulants (like olive oil) remains negligible due to the polar nature of the PA oligomers.
Polybutylene Terephthalate (PBT)
PBT is frequently used in hot-fill applications. A critical mechanistic finding in PBT migration is the discrepancy between official simulants and real-world matrices. While cyclic oligomers readily migrate into milk (reaching 218 μg/L under hot-fill conditions of 70°C for 2h), the4[4]. The ethanol artificially enhances the solubility of the lipophilic cyclic structures, highlighting the danger of using aggressive simulants without matrix-matched validation.
Polyethylene Terephthalate (PET)
The drive toward circular economies has introduced a new variable: mechanical recycling.5[5]. Consequently, trays with higher percentages of recycled PET (rPET) exhibit significantly higher migration of 2nd and 3rd series cyclic dimers compared to virgin PET, as the polymer chain cleavage generates lower-molecular-weight cyclic fractions.
Polylactic Acid (PLA)
PLA presents a unique interfacial phenomenon. While6[6]. Instead, linear oligomers (OH-[LA]n-H) dominate the migrate. The causality lies in rapid hydrolysis: cyclic PLA oligomers migrating to the surface are immediately hydrolyzed into their linear counterparts upon contact with aqueous simulants.
Quantitative Data Summary
| Polymer | Dominant Migrant Species | Worst-Case Simulant | Typical Migration Levels | Mechanistic Causality |
| PA6 / PA66 | Cyclic monomers & dimers | 20% Ethanol (95°C) | 1,700 - 2,200 μg/cm² | High-temperature ethanol induces severe polymer swelling and amide linkage hydrolysis. |
| PBT | Cyclic oligomers (<1000 Da) | 50% Ethanol (70°C) | 218 μg/L (Milk equivalent) | 50% EtOH overestimates aqueous milk migration by 4x due to enhanced solubility of lipophilic cyclic structures. |
| PET (Recycled) | 2nd & 3rd series cyclic dimers | 50% Ethanol (40°C) | Varies (Scales with rPET %) | Mechanical recycling induces thermal depolymerization, increasing low-molecular-weight cyclic fractions. |
| PLA | Linear oligomers (OH-[LA]n-H) | 10% EtOH / 3% Acetic Acid | < 0.01 mg/kg | Cyclic oligomers exist in the bulk matrix but rapidly hydrolyze into linear forms at the simulant interface. |
Self-Validating Experimental Protocol: UHPLC-QTOF-MS Workflow
To ensure scientific integrity, the quantification of NIAS cannot rely solely on direct MS integration, as analytical standards for every cyclic oligomer length do not exist. The following protocol incorporates a Hydrolytic Validation step, creating a closed, self-validating analytical loop.
Step 1: Matrix-Matched Migration Simulation Select a simulant that mimics the final product's polarity without artificially degrading the polymer. Expose the polymer (e.g., 40°C for 10 days for long-term storage, or 70°C for 2 hours for hot-fill). Causality: Matching the dielectric constant of the simulant to the real-world drug/food prevents the overestimation artifacts seen with 50% ethanol in PBT testing.
Step 2: Phase-Appropriate Extraction For aqueous simulants, perform Solid-Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) cartridge. For lipid/oil simulants, utilize Liquid-Liquid Extraction (LLE) with acetonitrile. Causality: Cyclic oligomers are trace analytes; removing complex lipid or salt matrices prevents severe ion suppression during electrospray ionization (ESI).
Step 3: Chromatographic Resolution (UHPLC) Inject the extract onto a C18 reverse-phase column. Utilize a mobile phase gradient of Water/Acetonitrile fortified with 0.1% formic acid. Causality: The gradient elution resolves the oligomers strictly by their degree of polymerization, separating dimers, trimers, and tetramers based on their increasing hydrophobicity.
Step 4: High-Resolution Mass Spectrometry (QTOF-MS) Operate the QTOF-MS in positive ESI mode. Identify cyclic oligomers by calculating their exact theoretical mass (Monomer Mass × n + Cation adduct). Causality: High-resolution exact mass allows the analyst to differentiate cyclic oligomers from linear ones by confirming the absence of terminal water/hydroxyl masses (which are present in linear chains).
Step 5: Hydrolytic Validation (The Self-Validating Step) Take an aliquot of the migration extract and subject it to total alkaline hydrolysis (e.g., using NaOH/Methanol at elevated temperature). This forces all cyclic and linear oligomers to revert to their base monomers (e.g., terephthalic acid for PET/PBT). Quantify the resulting monomer concentration using standard HPLC-UV. Causality: If the total monomer concentration derived from UV matches the sum of the oligomer concentrations derived from MS, the MS response factors are validated, proving that no unknown cyclic species were missed during the targeted screening.
Analytical Workflow Visualization
Caption: Analytical workflow for the extraction, identification, and self-validated quantification of migrating cyclic oligomers.
References
- Food Packaging Forum.
- MDPI.Odd-Even Effect of Polyesters' Cyclic Oligomers and the Definition of Oligomers Based on Physicochemical Properties.
- PLOS ONE.
- PubMed (NIH).
- Food Packaging Forum.Cyclic oligomer migration is higher from recycled than virgin PET, study finds.
- PubMed (NIH).Migration of oligomers from a food contact biopolymer based on polylactic acid (PLA) and polyester.
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A Researcher's Guide to Assessing the Toxicological Relevance of Cyclic Oligomer Migrants
Introduction: The Hidden Migrants in Food Contact Materials
Cyclic oligomers, low molecular weight compounds formed during the polymerization of plastics such as polyesters (e.g., PET, PBT) and polyamides, are gaining increasing attention in the field of food safety.[1][2] These non-intentionally added substances (NIAS) can migrate from food contact materials (FCMs) into foodstuffs, leading to human exposure.[1] Due to their potential for bioaccumulation and largely uncharacterized toxicological profiles, assessing their relevance to human health is a critical endeavor for researchers, regulatory bodies, and the food packaging industry.
This guide provides a comparative overview of the key methodologies used to evaluate the toxicological relevance of cyclic oligomer migrants. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and implement appropriate testing strategies, interpret data, and contribute to the robust risk assessment of these ubiquitous compounds. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our discussion in authoritative sources.
The Toxicological Concern: Why Scrutinize Cyclic Oligomers?
The primary concern surrounding cyclic oligomers stems from their classification under Cramer Class III substances, which suggests a potential for significant toxicity.[3][4] However, a significant knowledge gap exists regarding their specific toxicological effects.[3] This has led to the application of the Threshold of Toxicological Concern (TTC), a risk assessment tool used for substances with limited toxicological data.[4][5] The TTC approach underscores the need for robust experimental data to either confirm or alleviate concerns.
Initial in vitro studies have pointed towards potential endocrine-disrupting activities for some cyclic polyester oligomers.[6] Furthermore, the in vivo fate of these molecules, including their potential for hydrolysis into their constituent monomers, adds another layer of complexity to their toxicological assessment.[4][7]
A Comparative Framework for Toxicological Assessment: In Vitro vs. In Vivo Approaches
The toxicological evaluation of cyclic oligomers relies on a tiered approach, starting with in vitro assays to screen for potential hazards and progressing to more complex in vivo studies to understand the effects in a whole organism.
Figure 1: A generalized workflow for assessing the toxicological relevance of cyclic oligomer migrants.
In Vitro Methodologies: A First Line of Defense
In vitro assays offer a rapid, cost-effective, and ethically sound approach for the initial screening of cyclic oligomer toxicity. These methods allow for the investigation of specific toxicological endpoints in a controlled environment.
Table 1: Comparison of Key In Vitro Assays for Cyclic Oligomer Assessment
| Toxicological Endpoint | Assay | Principle | Advantages | Limitations |
| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | Measures the ability of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.[8] | Rapid, well-standardized (OECD 471), and cost-effective for detecting point mutations.[9][10] | Bacterial system lacks mammalian metabolism; may produce false negatives for compounds requiring specific metabolic activation.[11] |
| In Vitro Micronucleus Test | Detects damage to chromosomes or the mitotic apparatus by identifying small nuclei (micronuclei) in the cytoplasm of interphase cells.[3][12] | Can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events in mammalian cells.[12][13] Standardized under OECD 487.[3][12] | Requires cell division; cytotoxicity can interfere with the assay.[13] | |
| Cytotoxicity | Neutral Red Uptake (NRU) Assay | Measures the accumulation of the neutral red dye in the lysosomes of viable cells. | Simple, rapid, and sensitive for assessing cell membrane integrity. Correlates well with in vivo acute toxicity for some chemicals.[14] | Indirect measure of cell viability; can be affected by lysosomal pH changes. |
| MTT Assay | Measures the metabolic activity of cells by the reduction of MTT to formazan by mitochondrial dehydrogenases. | Widely used, high-throughput compatible, and reflects mitochondrial function. | Can be influenced by changes in cellular redox state. | |
| Endocrine Disruption | Yeast Estrogen Screen (YES) Assay | Utilizes genetically modified yeast cells expressing the human estrogen receptor to detect estrogenic activity.[15][16] | Highly specific for estrogen receptor-mediated effects; sensitive and reproducible.[15][17] | Does not account for metabolic activation or effects on other hormone receptors.[17] |
| Neurotoxicity | PC12 Cell-Based Assays | Uses a rat pheochromocytoma cell line that differentiates into neuron-like cells to assess neurotoxic effects, such as changes in morphology or viability.[18][19][20] | Provides a model for neuronal development and function; can screen for various neurotoxic endpoints.[19][21] | As a cancer cell line, its signaling pathways may differ from primary neurons.[19] |
The Ames test is a cornerstone of genotoxicity testing. The rationale behind this assay is that a substance that is mutagenic in bacteria is also likely to be a carcinogen in higher organisms.
Step-by-Step Methodology:
-
Strain Selection: Utilize a panel of bacterial strains, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), to detect different types of mutations.[9]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic in vivo metabolism.[9]
-
Exposure: Expose the bacterial strains to a range of concentrations of the cyclic oligomer migrant. This is typically done using the plate incorporation or pre-incubation method.[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow on a minimal medium).
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate.[9]
Figure 2: A simplified workflow for the Ames Test.
This assay provides a comprehensive assessment of chromosomal damage. The formation of micronuclei is a hallmark of genotoxic events that can lead to cancer.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[3]
-
Exposure: Treat the cells with a range of concentrations of the cyclic oligomer, with and without metabolic activation (S9 fraction).[3]
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture to block cell division at the binucleate stage, which allows for the specific analysis of cells that have undergone one mitosis.[1][12]
-
Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronucleated cells in a population of binucleated cells.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[13]
In Vivo Methodologies: The Whole-Organism Perspective
While in vitro assays are excellent for screening, in vivo studies are necessary to understand the toxicological effects of cyclic oligomers in a complex biological system, including absorption, distribution, metabolism, and excretion (ADME).
Table 2: Comparison of Key In Vivo Assays for Cyclic Oligomer Assessment
| Toxicological Endpoint | Assay | Principle | Advantages | Limitations |
| Acute Oral Toxicity | Acute Oral Toxicity - Fixed Dose Procedure (OECD 420) | Determines the dose of a substance that causes overt toxicity without mortality.[22][23] | Uses fewer animals than traditional LD50 tests; provides information on signs of toxicity.[22][24][25] | Does not provide a precise LD50 value.[24] |
| Sub-chronic Toxicity | 28-Day or 90-Day Oral Toxicity Study in Rodents (OECD 407/408) | Evaluates the effects of repeated oral administration of a substance over a period of 28 or 90 days. | Provides information on target organ toxicity, dose-response relationships, and no-observed-adverse-effect level (NOAEL). | Time-consuming and requires a significant number of animals. |
| Genotoxicity | In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) | Measures the frequency of micronucleated immature erythrocytes in the bone marrow or peripheral blood of treated animals. | Assesses genotoxicity in a whole organism, including metabolic activation and detoxification processes. | Less sensitive for detecting genotoxins that do not reach the bone marrow. |
| Carcinogenicity | Two-Year Rodent Bioassay (OECD 451) | Evaluates the carcinogenic potential of a substance over the lifetime of the animal. | The "gold standard" for carcinogenicity testing. | Extremely time-consuming, expensive, and uses a large number of animals. |
This in vivo assay is a refinement of the classical LD50 test, focusing on identifying doses that cause clear signs of toxicity rather than lethality.
Step-by-Step Methodology:
-
Animal Selection: Use a single sex of a rodent species, typically female rats.[22][26]
-
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate dose range for the main study.[25]
-
Main Study: Dose groups of animals in a stepwise manner using a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[22] The progression to the next dose level is dependent on the observation of toxicity at the previous level.[22]
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.[25]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.[26]
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.[24]
Figure 3: A simplified workflow for the Acute Oral Toxicity - Fixed Dose Procedure.
Bridging the Gap: In Vitro-In Vivo Correlation
A critical aspect of toxicological assessment is understanding the correlation between in vitro findings and in vivo outcomes. While in vitro assays can provide valuable mechanistic insights, they often lack the metabolic and physiological complexity of a whole organism. For example, an in vitro study showed that cyclic polyester oligomers can be rapidly cleaved into their linear counterparts under simulated intestinal conditions, which could significantly alter their toxicological profile.[4] An in vivo study on mice confirmed the rapid breakdown of a cyclic polyester oligomer.[7]
However, discrepancies are also common. A substance may show genotoxicity in an in vitro assay but not in an in vivo study due to efficient detoxification mechanisms in the whole animal. Conversely, a substance may be non-toxic in vitro but produce toxic metabolites in vivo. Therefore, a weight-of-evidence approach, integrating data from both in vitro and in vivo studies, is essential for a comprehensive risk assessment.
Conclusion and Future Perspectives
The toxicological assessment of cyclic oligomer migrants is a complex but crucial area of research. A tiered approach, beginning with a battery of in vitro screening assays and followed by targeted in vivo studies for compounds of concern, provides a robust framework for hazard identification and characterization. The choice of assays should be guided by the specific chemical properties of the oligomer and the potential for human exposure.
Future research should focus on developing and validating more sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems, that better mimic human physiology. Additionally, further studies are needed to elucidate the in vivo metabolism and toxicokinetics of a wider range of cyclic oligomers. By combining advanced analytical techniques for migrant detection with a comprehensive suite of toxicological assays, we can ensure the safety of food contact materials and protect public health.
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Asakura, M., et al. (2007). Rapid and sensitive neurotoxicity test based on the morphological changes of PC12 cells with simple computer-assisted image analysis. Journal of health science, 53(1), 60-66. [Link]
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Gentronix. (2026, March 19). OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. [Link]
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Phillips, J. W., et al. (2009). Oligomerization Route to Py-Im Polyamide Macrocycles. Organic letters, 11(23), 5482–5485. [Link]
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Li, H., et al. (2022). Multiplex analysis platform for evaluation of endocrine disruption of emerging contaminants against human steroid hormone receptors using autobioluminescent yeast bioassay: Application to bisphenols. Journal of hazardous materials, 424(Pt C), 127599. [Link]
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Hirsch, C., & Schildknecht, S. (2019). In vitro research reproducibility : Keeping up high standards. Frontiers in pharmacology, 10, 1484. [Link]
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Sharma, A., & Singh, R. (2022). Pc12 Cell Line as a In-Vitro Model For Parkinsons Disease. Journal of Pharmaceutical Negative Results, 13(Special Issue 1), 133-141. [Link]
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Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. Frontiers in pharmacology, 10, 1484. [Link]
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Scheers, E. M., et al. (2005). Correlation of in vitro cytotoxicity with paracellular permeability in Caco-2 cells. Toxicology in vitro : an international journal published in association with BIBRA, 19(6), 757–765. [Link]
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de Oliveira, A. C. A. X., et al. (2015). Genotoxic, Cytotoxic, Antigenotoxic, and Anticytotoxic Effects of Sulfonamide Chalcone Using the Ames Test and the Mouse Bone Marrow Micronucleus Test. PloS one, 10(9), e0137286. [Link]
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Li, J., et al. (2025). Extraction of Cyclic Oligomer and Their Influence on Polyester Dyeing in a Silicone Waterless Dyeing System. Polymers, 17(20), 4383. [Link]
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Zimmermann, L., et al. (2019). Benchmarking the in Vitro Toxicity and Chemical Composition of Plastic Consumer Products. Environmental science & technology, 53(19), 11467–11477. [Link]
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A Comparative Guide to the Validation of a Quantitative Method for 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone
Introduction
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone is a macrocyclic oligoester used in the synthesis of polymers such as polyurethane adhesives and materials for plastic packaging.[1][2] The precise quantification of this macrocycle in raw materials, in-process samples, and final products is critical for ensuring product quality, performance, and batch-to-batch consistency. The development of a robust and reliable analytical method is therefore paramount. However, developing a method is only the first step; demonstrating its suitability for its intended purpose through a rigorous validation process is a mandatory requirement for regulatory compliance and scientific integrity.[3][4]
This guide provides an in-depth comparison of potential analytical methodologies for the quantification of this specific macrocycle and details the validation process in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] We will explore the causality behind experimental choices, present detailed protocols, and provide comparative data to guide researchers and drug development professionals in establishing a scientifically sound and defensible quantitative method.
Strategic Selection of the Analytical Technique
The molecular structure of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone presents a unique analytical challenge: it lacks a significant UV-absorbing chromophore. This immediately precludes the use of standard High-Performance Liquid Chromatography with UV detection (HPLC-UV), one of the most common analytical techniques in pharmaceutical analysis.[8] Consequently, a more universal detection method is required. This guide will compare two powerful alternatives: HPLC with an Evaporative Light Scattering Detector (HPLC-ELSD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
-
HPLC-ELSD: This technique is well-suited for non-volatile analytes that lack a chromophore. The eluent from the HPLC column is nebulized, the solvent is evaporated, and the remaining solid analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte.[9] It is a robust and relatively inexpensive universal detection method.
-
LC-MS/MS: This is a highly sensitive and selective technique that couples the separation power of LC with the mass-analyzing capability of a tandem mass spectrometer.[10] It can provide definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions, offering unparalleled specificity and low detection limits.[11][12][13]
Below is a decision-guiding workflow for selecting the appropriate analytical technique.
The Validation Workflow: An Overview
Method validation is a systematic process composed of several interdependent performance characteristics. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The relationship and typical flow of these validation studies are illustrated below.
Part 1: Specificity
Causality & Importance: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] For a quantitative method, this ensures that the signal measured is only from the analyte of interest, preventing over- or under-estimation. In LC-MS/MS, specificity is achieved through a combination of chromatographic retention time and the unique mass transition (precursor ion → product ion) in Multiple Reaction Monitoring (MRM) mode.[12] For HPLC-ELSD, specificity relies solely on chromatographic separation.
Experimental Protocol: Specificity
-
Sample Preparation:
-
Prepare a solution of the 1,4,7...tetrone reference standard.
-
Prepare a solution of the sample matrix (placebo) without the analyte.
-
Prepare a spiked sample by adding a known amount of the reference standard to the sample matrix.
-
If available, prepare solutions of known related substances or potential impurities.
-
-
Forced Degradation (Stress Testing):
-
Subject separate solutions of the analyte to stress conditions: acidic (e.g., 0.1 N HCl at 60°C), basic (e.g., 0.1 N NaOH at 60°C), oxidative (e.g., 3% H₂O₂ at room temperature), thermal (e.g., 80°C), and photolytic (e.g., exposure to UV light).
-
The goal is to achieve 10-30% degradation of the active substance.
-
-
Analysis:
-
Inject and analyze the blank (diluent), placebo, reference standard, spiked sample, and all stressed samples.
-
-
Evaluation:
-
HPLC-ELSD: Demonstrate that no interfering peaks are observed at the retention time of the analyte in the blank and placebo chromatograms. Ensure the analyte peak is resolved from all degradation peaks (resolution > 2).
-
LC-MS/MS: Confirm that no signal for the specific MRM transition of the analyte is present at its retention time in the blank and placebo injections. Peak purity can be further assessed by examining ion ratios if multiple transitions are monitored.
-
Comparative Data: Specificity
| Parameter | HPLC-ELSD | LC-MS/MS | Acceptance Criteria (ICH Q2) |
| Interference from Placebo | No peak at analyte RT | No MRM signal at analyte RT | Analyte peak is free of interference. |
| Peak Purity (from degradants) | Baseline resolution (R > 2) from nearest degradant peak. | No interfering MRM signal at analyte RT. Ion ratio consistent with reference standard. | Specificity demonstrated; peak is pure. |
Part 2: Linearity and Range
Causality & Importance: Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14] This is fundamental for accurate quantification across the expected concentration levels in routine analysis.
Experimental Protocol: Linearity
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the reference standard in a suitable diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. For an assay of a drug substance, the range should typically cover 80% to 120% of the target concentration.[3]
-
Analysis: Analyze each calibration standard in triplicate.
-
Evaluation:
-
Plot the mean response (peak area for ELSD, peak area or height for MS) against the known concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).
-
Examine the residuals plot to ensure there is no discernible pattern, confirming the suitability of the linear model.
-
Comparative Data: Linearity
| Parameter | HPLC-ELSD | LC-MS/MS | Acceptance Criteria |
| Range Studied | 80 - 120 µg/mL | 1 - 200 ng/mL | Must cover the intended analytical range. |
| Regression Model | Log-Log Transformation (often required for ELSD) | Linear | Justified model with good fit. |
| Correlation Coefficient (r) | > 0.995 | > 0.998 | r ≥ 0.99 |
| Y-intercept | Should be close to zero | Should be close to zero | Not significantly different from zero. |
Part 3: Accuracy
Causality & Importance: Accuracy measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It provides an assessment of systematic error. For a method to be useful, it must be accurate.
Experimental Protocol: Accuracy (Recovery)
-
Sample Preparation: Prepare a homogenous blend of a sample matrix (placebo).
-
Spiking: Spike the placebo at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each level.
-
Analysis: Analyze the spiked samples against a calibration curve prepared from reference standards.
-
Evaluation: Calculate the percent recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) * 100.
Comparative Data: Accuracy
| Spiked Level | HPLC-ELSD (% Recovery ± RSD) | LC-MS/MS (% Recovery ± RSD) | Acceptance Criteria |
| Low (80%) | 98.9% ± 1.8% | 101.2% ± 1.1% | 98.0 - 102.0% Recovery |
| Mid (100%) | 100.5% ± 1.5% | 99.8% ± 0.9% | 98.0 - 102.0% Recovery |
| High (120%) | 101.2% ± 1.9% | 100.3% ± 1.3% | 98.0 - 102.0% Recovery |
Part 4: Precision
Causality & Importance: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[15] It is a measure of random error and is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[16]
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol: Precision
-
Repeatability:
-
Prepare six individual samples from the same homogenous batch at 100% of the target concentration.
-
Alternatively, analyze one sample nine times, covering the specified range (3 concentrations, 3 replicates each).
-
Have one analyst perform the analysis on the same day with the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study with a different analyst, on a different day, and/or using a different instrument.
-
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (RSD or %CV) for each set of measurements. The results from the intermediate precision study are often compared with the repeatability results to understand the sources of variability.
Comparative Data: Precision
| Parameter | HPLC-ELSD (%RSD) | LC-MS/MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | ≤ 2.0% | ≤ 1.5% | RSD ≤ 2.0% |
| Intermediate Precision (n=12, 2 days, 2 analysts) | ≤ 3.0% | ≤ 2.5% | RSD ≤ 3.0% |
Part 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality & Importance:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[7][17] It is a parameter for limit tests and for assessing the presence of low-level impurities.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7][17] This is the lower limit for accurate measurements.
Experimental Protocol: LOD & LOQ
The determination of LOD and LOQ can be based on several approaches as per ICH Q2(R1):
-
Based on Signal-to-Noise Ratio (S/N):
-
Analyze samples with known low concentrations of the analyte.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[17] This is a common and practical approach for chromatographic methods.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the response (can be estimated from the SD of blank measurements or the residual standard deviation of the regression line) and S = the slope of the calibration curve.
-
Comparative Data: LOD & LOQ
| Parameter | HPLC-ELSD | LC-MS/MS | Acceptance Criteria |
| LOD | ~100 ng/mL | ~0.1 ng/mL | Method is sufficiently sensitive for its intended purpose. |
| LOQ | ~300 ng/mL | ~0.5 ng/mL | The LOQ is determined with acceptable precision and accuracy. |
| Precision at LOQ (%RSD) | ≤ 10% | ≤ 10% | RSD typically ≤ 10% |
Part 6: Robustness
Causality & Importance: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18][19] It is performed during method development to ensure the method is not overly sensitive to minor changes that can occur during routine use.
Experimental Protocol: Robustness
-
Identify Parameters: For an HPLC method, identify critical parameters to investigate, such as:
-
Mobile phase composition (e.g., ±2% organic solvent)
-
Mobile phase pH (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
-
Experimental Design: Use a one-factor-at-a-time approach or a more efficient Design of Experiments (DoE) approach to systematically vary these parameters.
-
Analysis: Analyze a system suitability solution and a standard sample under each modified condition.
-
Evaluation: Assess the impact of each variation on key system suitability parameters (e.g., retention time, peak shape, resolution) and the quantitative result. The results should remain within the acceptance criteria defined for the method.
Comparative Data: Robustness
| Varied Parameter | HPLC-ELSD (Observed Effect) | LC-MS/MS (Observed Effect) | Acceptance Criteria |
| Flow Rate (±10%) | Shift in RT, but assay value within 2% of nominal. | Shift in RT, but assay value within 2% of nominal. | System suitability passes; assay result within ±2.0% of initial. |
| Column Temp (±5°C) | Minor RT shift, assay value within 2% of nominal. | Minor RT shift, assay value within 2% of nominal. | System suitability passes; assay result within ±2.0% of initial. |
| % Organic (±2%) | Significant RT shift, but resolution maintained. Assay within 2%. | Significant RT shift, but resolution maintained. Assay within 2%. | System suitability passes; assay result within ±2.0% of initial. |
Conclusion and Recommendation
Both HPLC-ELSD and LC-MS/MS can be successfully validated for the quantification of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone.
-
HPLC-ELSD represents a robust, cost-effective solution suitable for routine quality control where high sensitivity is not the primary requirement, such as the assay of the bulk substance. Its main challenge lies in the non-linear response, which often requires a logarithmic transformation for the calibration curve.
-
LC-MS/MS is the superior technique in terms of sensitivity and specificity.[10] It is the method of choice for any application requiring the measurement of low concentrations, such as impurity profiling, cleaning validation, or bioanalytical studies. The initial investment in instrumentation and method development is higher, but it provides a level of confidence and data quality that is unparalleled.
The final choice of method should be guided by the specific application, required sensitivity, and available resources. Regardless of the chosen technology, a thorough validation following the principles outlined in this guide and based on authoritative guidelines like ICH Q2(R1) is non-negotiable to ensure the generation of reliable and defensible analytical data.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][20][21][22]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link][23][24]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][25]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
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Yamamoto, K., et al. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry, 80(1), 172-7. [Link][10][11]
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Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link][18]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link][15]
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Pharmaceutical Technology. (2026). Robustness in Analytical Methods Outlined. [Link][26]
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BioPharm International. (2003). Analytical Method Validation for Biopharmaceuticals: A Practical Guide. [Link][16]
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ResearchGate. (2017). Development and Validation of an HPLC Method for the Determination of the macrolide antibiotic Clarithromycin using Evaporative Light Scattering Detector in raw materials and Pharmaceutical Formulations. [Link][9]
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link][17]
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MDPI. (2025). Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs. [Link][12]
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PubMed. (2012). Optimisation and validation of a quantitative and confirmatory method for residues of macrolide antibiotics and lincomycin in kidney by liquid chromatography coupled to mass spectrometry. [Link][13]
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World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION. [Link][8]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link][3]
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BioPharm International. (2001). Method Validation Guidelines. [Link][4]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link][14]
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conformity assessment of food contact materials for oligomer migration
As a Senior Application Scientist, I approach the conformity assessment of Food Contact Materials (FCMs) not merely as a regulatory hurdle, but as a complex physicochemical puzzle. As polymer manufacturing evolves, so does the chemical complexity of the packaging we use. Among the most challenging Non-Intentionally Added Substances (NIAS) are polymer oligomers—short-chain byproducts (typically dimers to hexamers) generated via thermal or hydrolytic degradation during processing.
Because oligomers with a molecular weight below 1000 Da possess the thermodynamic potential to migrate into food and cross the human gastrointestinal barrier, regulatory bodies require rigorous safety assessments. However, the analytical landscape is fraught with challenges, primarily the glaring lack of commercially available reference standards.
This guide provides an objective, mechanistic comparison of analytical strategies for oligomer migration and outlines a field-proven, self-validating workflow for conformity assessment.
The Mechanistic Challenge of Oligomer Migration
Migration is fundamentally a diffusion-driven process governed by Fick's Second Law. The rate and extent of oligomer migration depend on the polymer's free volume, the migrant's molecular size, and the interaction between the polymer matrix and the food simulant.
For example, when Polyethylene Terephthalate (PET) is exposed to ethanolic food simulants (e.g., 50% ethanol), the solvent penetrates the polymer network. This causes localized matrix swelling, which exponentially increases the diffusion coefficients of cyclic trimers and tetramers, driving them into the simulant. Understanding this causality is critical: an analytical method is only as reliable as the migration simulation that precedes it. If the simulant over-swells the matrix, you risk false-positive compliance failures; if it under-represents the real-world food matrix, you risk consumer safety.
Analytical workflow for FCM oligomer migration and conformity assessment.
Comparative Analytical Strategies: LC-MS/MS vs. LC-HRMS
When designing an analytical strategy for [1], laboratories must balance sensitivity against comprehensiveness. The choice generally falls between Targeted LC-MS/MS and Non-Targeted LC-HRMS.
Strategy A: Targeted LC-MS/MS (Triple Quadrupole)
Targeted analysis utilizes Multiple Reaction Monitoring (MRM) to isolate specific precursor-to-product ion transitions.
-
The Causality of Choice: We select LC-MS/MS when we have synthesized reference standards (e.g., specific styrene dimers) and require absolute quantification to meet a strict Specific Migration Limit (SML).
-
Limitation: It is a "blind" technique. It acts as a set of chemical blinders, entirely ignoring unexpected cyclic oligomers or novel reaction products formed between the polymer and the food matrix.
Strategy B: Non-Targeted LC-HRMS (Q-TOF or Orbitrap)
High-Resolution Mass Spectrometry acquires full-scan accurate mass data, allowing for the derivation of empirical formulas based on exact mass (error < 5 ppm) and fine isotopic patterns.
-
The Causality of Choice: We deploy LC-HRMS because [2]. Without standards, we must rely on exact mass to predict molecular formulas and identify repeating polymer units (e.g., Δ 192.042 Da for PET repeating units).
-
Limitation: Quantification is semi-quantitative. Because ionization efficiencies vary drastically between linear and cyclic oligomers, we must use structurally similar internal standards, accepting a degree of analytical uncertainty.
Quantitative Performance Comparison
| Parameter | Targeted LC-MS/MS (QqQ) | Non-Targeted LC-HRMS (Q-TOF/Orbitrap) |
| Primary Utility | Absolute quantification of known migrants | Discovery and structural elucidation of NIAS |
| Standard Dependency | Absolute requirement | Not required for initial identification |
| Mass Resolution | Low (~Unit mass) | High (> 30,000 FWHM) |
| Mass Accuracy | > 100 ppm | < 5 ppm |
| Sensitivity (LOD) | Sub-ng/mL (Excellent) | Low ng/mL (Good) |
| Quantification | Absolute (Highly accurate) | Semi-quantitative (Internal standard proxy) |
| Retrospective Analysis | Impossible (Unmonitored ions are discarded) | Possible (Full scan data permanently retained) |
Self-Validating Protocol: Non-Targeted LC-HRMS Workflow for PET Oligomers
To ensure trustworthiness, an experimental protocol cannot simply be a list of instructions; it must be a self-validating system. The following methodology incorporates procedural blanks and surrogate standards to continuously verify extraction efficiency and correct for matrix-induced ion suppression.
Step 1: Migration Simulation & Blank Generation
-
Cut the PET FCM into standardized pieces to achieve a surface-to-volume ratio of 6 dm²/kg, as mandated by EU 10/2011.
-
Submerge the material in the selected food simulant (e.g., 50% Ethanol for oil-in-water emulsions).
-
Self-Validation Check: Simultaneously prepare a "Procedural Blank" (simulant only, exposed to the exact same time/temperature conditions in identical glassware) to identify background contamination from the lab environment.
-
Incubate at 60°C for 10 days to simulate long-term ambient storage.
Step 2: Aliquoting and Isotopic Spiking
-
Extract a 1.0 mL aliquot of the migration simulant.
-
Self-Validation Check: Spike the aliquot with a known concentration (e.g., 50 ppb) of a stable isotopically labeled surrogate standard (e.g., BPA-d16 or a synthesized deuterated cyclic trimer). Recovery of this standard will validate the absence of severe ion suppression in the MS source.
Step 3: LC-HRMS Acquisition
-
Inject 5 µL onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column.
-
Utilize a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to elute oligomers based on hydrophobicity.
-
Acquire data in Data-Dependent Acquisition (DDA) mode using an Orbitrap or Q-TOF mass spectrometer. Set the full scan resolution to at least 70,000 FWHM to resolve isobaric interferences, and trigger MS/MS fragmentation for the top 5 most intense precursor ions.
Step 4: Data Deconvolution & Formula Elucidation
-
Subtract the Procedural Blank features from the sample data to isolate true migrants.
-
Apply Mass Defect Filtering (MDF). Because oligomers are built from repeating monomer units, they exhibit predictable fractional masses. Filtering the data for these specific mass defects rapidly isolates the polymer series from matrix noise.
Stepwise LC-HRMS data processing pipeline for non-targeted oligomer identification.
Risk Characterization: The TTC Approach
Once an oligomer is identified and semi-quantified via LC-HRMS, the final hurdle is risk assessment. Because toxicological data (e.g., Ames tests, subchronic toxicity studies) are rarely available for novel oligomers, we rely on the [3].
If the in-silico structural analysis of the oligomer reveals no genotoxic alerts (Cramer Class III), we can apply a conservative exposure threshold (typically 90 µ g/person/day ). By comparing our semi-quantitative LC-HRMS migration data against this threshold, we can make a scientifically grounded, legally defensible conformity decision, ensuring that the packaging material is safe for consumer use.
References
-
Poly(ethylene terephthalate), Poly(butylene terephthalate), and Polystyrene Oligomers: Occurrence and Analysis in Food Contact Materials and Food. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]
-
Migration Modeling as a Valuable Tool for Exposure Assessment and Risk Characterization of Polyethylene Terephthalate Oligomers. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Safety assessment of poly(2‐ethyl‐2‐oxazoline) for use in food contact materials. EFSA Journal (via PMC). Available at:[Link]
Comprehensive Safety and Disposal Guide: 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone
Executive Summary
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone (CAS: 314254-68-7) is a cyclic oligomer, specifically a macrocyclic polyether-ester, frequently encountered as a byproduct in the synthesis of polyurethane adhesives and plastic packaging[1][2]. In recent years, it has gained significant attention in food contact material (FCM) safety due to its propensity to migrate from plant-based and bamboo composites into food simulants[3][4]. Because predictive toxicological models classify this compound as a Cramer Class III substance (indicating a high probability of toxicity), rigorous operational safety and disposal protocols are mandatory in laboratory and manufacturing environments[4][5].
This guide provides researchers and drug development professionals with field-proven, step-by-step methodologies for the safe handling, segregation, and disposal of this macrocycle.
Chemical Profile & Structural Causality
Understanding the structural properties of a chemical is the foundation of a self-validating safety protocol. The compound features a 26-membered ring containing six ether/ester oxygens and four carbonyl groups[6].
Quantitative Data Summary
| Property | Value | Operational Implication |
| CAS Number | 314254-68-7[1] | Essential for accurate waste manifesting and SDS tracking. |
| Molecular Formula | C20H32O10[6] | High oxygen content; dictates complete combustion requirements during incineration. |
| Molecular Weight | 432.46 g/mol [1] | Heavy macrocycle; poses a persistent environmental contamination risk if not destroyed. |
| Toxicity Classification | Cramer Class III[4][5] | High predicted oral toxicity; requires stringent PPE and zero-drain-disposal policies. |
| Chemical Family | Cyclic Oligomer / Polyether-ester[2][7] | Susceptible to ring-opening hydrolysis; must be segregated from strong acids/bases. |
The Causality of Hazards
As a macrocyclic ester, 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone is relatively stable under neutral conditions but becomes highly susceptible to ring-opening hydrolysis when exposed to strong acids or bases. If inadvertently mixed with incompatible corrosive waste streams, the ester linkages can cleave exothermically, potentially leading to uncontrolled polymerization or the release of heat and pressure within sealed waste carboys. Furthermore, its Cramer Class III designation indicates that environmental release poses a severe risk to aquatic life and human health via migration[4]. Therefore, thermal destruction (incineration) is the only acceptable disposal route.
Operational Safety & Handling Protocol
Before initiating any workflow involving this compound, the following controls must be verified:
-
Engineering Controls: All weighing, transferring, and dissolution must occur within a certified Class II biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with heavy-duty nitrile gloves (minimum 5 mil thickness). The ether linkages can facilitate permeation through latex.
-
Eye Protection: ANSI Z87.1 certified chemical splash goggles.
-
Body Protection: Flame-resistant laboratory coat with knit cuffs.
-
Step-by-Step Disposal Procedures
Do not, under any circumstances, discharge this compound into the municipal sewer system or general trash. Follow this validated methodology for disposal:
Phase 1: Waste Segregation
-
Isolate from Incompatibles: Ensure the designated waste container is strictly for Organic Non-Halogenated Waste (or Halogenated, if dissolved in solvents like Dichloromethane).
-
Verify pH Neutrality: Never add this cyclic oligomer to waste carboys containing strong mineral acids (e.g., HCl, H2SO4) or strong bases (e.g., NaOH, KOH) to prevent exothermic ring-opening hydrolysis.
Phase 2: Solid Waste Processing (Neat Chemical)
-
Collection: Carefully sweep up any solid waste or contaminated consumables (weigh boats, filter paper) using a dedicated anti-static brush to prevent aerosolizing the powder.
-
Containment: Place the solid waste into a puncture-resistant, high-density polyethylene (HDPE) container with a secure, screw-top lid.
-
Labeling: Affix a hazardous waste label immediately. Mark the contents clearly as "Toxic Organic Solid Waste: Contains 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone (Cramer Class III)".
Phase 3: Liquid Waste Processing (Solutions)
-
Solvent Compatibility: If the compound is dissolved in an organic solvent (e.g., Acetonitrile, Methanol) during HPLC/UHPLC analysis[7], collect the eluent in a designated liquid organic waste carboy.
-
Secondary Containment: Store the liquid waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume.
Phase 4: Final Destruction (Incineration)
-
Manifesting: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste vendor.
-
High-Temperature Incineration: The vendor must route this waste for high-temperature commercial incineration (typically >1000°C). This ensures the complete thermal oxidation of the robust macrocyclic ring into carbon dioxide and water vapor, eliminating any risk of environmental persistence.
Spill Response & Waste Routing Workflow
In the event of an accidental release, immediate and systematic action is required to prevent exposure and ensure the recovered material is routed to the correct disposal stream.
Caption: Step-by-step spill response and disposal routing for cyclic oligomer contamination.
References
-
Food Packaging Forum. Scientists investigate chemicals in plant-based materials (February 06 2023). Retrieved from[Link]
-
University of Zaragoza / Elsevier B.V. Ultra-high performance liquid chromatography coupled to ion mobility quadrupole time-of-flight mass spectrometry for the identification of migrants. Retrieved from [Link]
-
LCGC International. Analytical Solutions for Sustainable PET Production. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone (CAS No. 314254-68-7). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices for handling chemicals of unknown toxicity, drawing parallels from similar macrocyclic compounds and general laboratory safety protocols. The core principle of this guide is the adoption of a precautionary approach to mitigate potential risks.
Hazard Assessment and Triage
A thorough risk assessment should be conducted before any handling of this compound.[4] This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
The selection of appropriate PPE is paramount to ensuring personal safety.[5] A multi-barrier approach, encompassing protection for the eyes, skin, and respiratory system, is recommended.
Eye and Face Protection
Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particulates.
-
Primary Protection: Safety glasses with side shields meeting EN 166 standards (or equivalent) are the minimum requirement for all laboratory activities involving this compound.[6]
-
Enhanced Protection: A face shield should be worn in conjunction with safety glasses when there is a significant risk of splashes, such as during bulk transfers or when the material is being dissolved or reacted.[7]
Skin Protection
Rationale: Direct skin contact can lead to irritation or potential absorption of the chemical.
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves (minimum 4 mil thickness) provide a suitable barrier for incidental contact.[7] For prolonged handling or in situations with a higher risk of contamination, heavier-duty gloves should be considered. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to wash hands thoroughly after glove removal.[8]
-
Body Protection: A full-length laboratory coat, preferably with elasticated cuffs, must be worn to protect the skin and personal clothing.[9][10] An acid-resistant apron can provide an additional layer of protection when handling larger quantities.[7]
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are required in all laboratory settings.[7][8]
Respiratory Protection
Rationale: Inhalation of airborne powders can cause respiratory irritation.
-
Engineering Controls: The primary method for controlling respiratory exposure is through the use of engineering controls. All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood.[6][9]
-
Respiratory Protective Equipment (RPE): If a fume hood is not available or if there is a risk of generating significant amounts of airborne particles, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used.[11]
PPE Summary Table
| Protection Type | Minimum Requirement | Enhanced Protection (High-Risk Scenarios) |
| Eye | Safety glasses with side shields | Face shield worn over safety glasses |
| Hand | Nitrile gloves (4 mil or thicker) | Thicker, chemical-resistant gloves |
| Body | Full-length lab coat | Chemical-resistant apron over lab coat |
| Respiratory | Work in a chemical fume hood | NIOSH-approved respirator with particulate filter |
| Footwear | Closed-toe shoes | Chemical-resistant boots |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures that safety is integrated into every step of the workflow.
Preparation
-
Designated Area: Designate a specific area within a chemical fume hood for handling the compound.[9]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and containers, within the designated area before opening the primary container of the chemical.
-
PPE Donning: Don all required PPE in the correct order: lab coat, closed-toe shoes, safety glasses, and finally, gloves.
Weighing and Transfer
-
Minimize Dust: Open the container slowly and carefully to avoid creating airborne dust.
-
Use Appropriate Tools: Use a clean, dry spatula to transfer the solid. Avoid scooping in a manner that generates dust.
-
Containment: Perform all weighing and transfer operations over a disposable, plastic-backed absorbent paper to contain any spills.[7]
Dissolution
-
Solvent Addition: If dissolving the solid, add the solvent to the vessel containing the compound slowly to prevent splashing.
-
Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
Post-Handling
-
Decontamination: Clean all non-disposable equipment that has come into contact with the chemical using an appropriate solvent.
-
Waste Segregation: Segregate all contaminated disposable items (e.g., weighing paper, gloves, absorbent paper) into a designated, labeled waste container.
-
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, followed by the lab coat and eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[8]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
Solid Waste
-
Collection: Collect all solid waste contaminated with 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone in a clearly labeled, leak-proof container.[12] The label should include the chemical name and the words "Non-Hazardous Chemical Waste" unless determined otherwise by your institution's environmental health and safety (EHS) office.
-
Disposal: Follow your institution's guidelines for the disposal of non-hazardous solid chemical waste.[13] Do not dispose of this material in the regular trash unless explicitly permitted by your EHS office.
Liquid Waste
-
Collection: Collect all liquid waste containing the dissolved compound in a compatible, labeled waste container. Do not mix with incompatible waste streams.[14]
-
Disposal: Dispose of liquid waste through your institution's hazardous waste program. Do not pour chemical waste down the drain.[15]
Empty Containers
-
Decontamination: Empty containers that held the compound should be triple rinsed with a suitable solvent.[14][16]
-
Disposal of Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.
-
Container Disposal: Once triple-rinsed, the empty container can typically be disposed of in the regular trash after defacing the label.[13]
Emergency Procedures
Spills
-
Small Spills: For small spills of the solid material within a fume hood, carefully sweep up the material using a brush and dustpan and place it in a labeled waste container. Decontaminate the area with an appropriate solvent.
-
Large Spills: For larger spills, evacuate the immediate area and alert your supervisor and institutional EHS office.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Visual Workflow for PPE Selection
Caption: PPE Selection Workflow for Handling 1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone.
References
-
SFASU.edu. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Oregon State University. (n.d.). Non-Hazardous Wastes - Recycling - Treatment. Environmental Health and Safety. Retrieved from [Link]
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Natural Sciences Research Institute. (n.d.). Guidelines for Chemical Waste Disposal. Retrieved from [Link]
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Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Workplace Safety. (2026, March 11). Protective equipment and measures when handling chemicals. Retrieved from [Link]
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Chem Service. (2016, June 1). SAFETY DATA SHEET - 18-Crown-6. Retrieved from [Link]
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CHEMM. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]
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GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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NSP Coatings. (2026, March 19). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]
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Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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SafetySign.com. (2025, October 25). 10 Different Types Of PPE In The Chemical Industry. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement. Safety Unit. Retrieved from [Link]
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UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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NextSDS. (n.d.). 1,4,7,12,15,18-hexaoxacyclodocosane-8,11,19,22-tetrone. Retrieved from [Link]
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ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
